molecular formula C11H12O3 B8660498 6-Methoxy-7-methylchroman-4-one

6-Methoxy-7-methylchroman-4-one

カタログ番号: B8660498
分子量: 192.21 g/mol
InChIキー: UXSUVJZHSCGMRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxy-7-methylchroman-4-one is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . It is classified as a chromanone, a structural class of compounds that features a benzopyran ring system with a ketone group, which serves as a key scaffold in various chemical and pharmacological research areas . Chromanone derivatives are often investigated for their potential as synthetic intermediates in the development of more complex molecules, such as flavonoids and other heterocyclic compounds . With a calculated density of 1.209 g/cm³ and a boiling point of approximately 330.4°C, this compound presents specific physical characteristics relevant for laboratory handling and analysis . Researchers value this compound primarily as a building block in synthetic organic chemistry. Its structure allows for further functionalization, making it a valuable precursor for creating libraries of novel compounds for screening and development purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

特性

分子式

C11H12O3

分子量

192.21 g/mol

IUPAC名

6-methoxy-7-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O3/c1-7-5-11-8(6-10(7)13-2)9(12)3-4-14-11/h5-6H,3-4H2,1-2H3

InChIキー

UXSUVJZHSCGMRN-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C=C1OC)C(=O)CCO2

製品の起源

United States
Foundational & Exploratory

Biological activity of 7-methyl substituted chroman-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 7-Methyl Substituted Chroman-4-one Derivatives

Abstract

The chroman-4-one scaffold is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic molecules with significant medicinal value.[1][2] Its rigid framework, combined with numerous sites for substitution, makes it a highly attractive platform for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis and biological activities of 7-methyl substituted chroman-4-one derivatives. We will delve into their potent anticancer, antimicrobial, and antioxidant properties, grounding the discussion in mechanistic insights and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Chroman-4-one Scaffold

Chroman-4-ones, also known as 2,3-dihydro-1-benzopyran-4-ones, are characterized by a benzene ring fused to a dihydropyranone ring.[3] Unlike the related chromones, they lack a C2-C3 double bond, a seemingly minor structural difference that results in significant variations in biological activity.[2] The chroman-4-one nucleus is a key building block for a wide range of pharmacologically active compounds, including flavonoids, isoflavonoids, and their derivatives.[2][4]

Substitutions on the aromatic ring profoundly influence the molecule's biological profile. The 7-position, in particular, has been a focal point for synthetic modification. While extensive research exists on 7-hydroxy and 7-methoxy derivatives, this guide will consolidate the known and potential activities of the 7-methyl substituted variant, providing a predictive framework based on the well-established pharmacology of the broader chroman-4-one class.

Synthesis of 7-Methylchroman-4-one Derivatives

The synthesis of the chroman-4-one core is a well-established process in medicinal chemistry. The general strategy for assembling the scaffold typically involves a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, which is followed by an intramolecular oxa-Michael ring closure reaction.[5][6] Microwave-assisted synthesis has been shown to be an efficient method for this one-step procedure.[6]

For 7-methyl substituted derivatives, the process would begin with 2'-hydroxy-4'-methylacetophenone.

General Synthesis Workflow

G cluster_synthesis Synthesis of 7-Methyl-2-alkyl-chroman-4-one start 2'-Hydroxy-4'-methylacetophenone + Aldehyde (R-CHO) reagents Base (e.g., DIPA) Ethanol Microwave Irradiation (160-170°C) start->reagents Reactants condensation Aldol Condensation & Intramolecular Oxa-Michael Addition reagents->condensation Conditions product 7-Methyl-2-alkyl-chroman-4-one condensation->product Yields

Caption: General synthesis of 7-methyl-2-alkyl-chroman-4-ones.

Anticancer Activity: A Primary Therapeutic Target

The anticancer potential of chroman-4-one derivatives is a major area of investigation.[7] Several derivatives have demonstrated significant cytotoxic efficacy against a panel of human cancer cell lines, including breast, lung, colon, and leukemia.[8][9][10]

Mechanism of Action: Sirtuin 2 (SIRT2) Inhibition

A primary mechanism contributing to the anticancer effects of chroman-4-ones is the inhibition of Sirtuin 2 (SIRT2).[6][7]

  • SIRT2's Role: SIRT2 is a class III histone deacetylase (HDAC) that plays a crucial role in cell cycle regulation.[6][7] It deacetylates various non-histone proteins, most notably α-tubulin.[11][12]

  • Inhibition and its Consequences: Inhibition of SIRT2 by chroman-4-one derivatives leads to the hyperacetylation of α-tubulin.[7][11] This modification disrupts microtubule dynamics, leading to cell cycle arrest and ultimately inhibiting tumor growth.[7] This makes SIRT2 a highly attractive target for the development of novel cancer therapies.[7]

Signaling Pathway: SIRT2 Inhibition by Chroman-4-ones

C4O 7-Methyl Substituted Chroman-4-one SIRT2 Sirtuin 2 (SIRT2) (Deacetylase) C4O->SIRT2 Inhibits Tubulin α-Tubulin (Acetylated) SIRT2->Tubulin Deacetylates DeacetylatedTubulin α-Tubulin (Deacetylated) Microtubule Stable Microtubules Tubulin->Microtubule Maintains UnstableMicrotubule Unstable Microtubules (Disrupted Dynamics) DeacetylatedTubulin->UnstableMicrotubule Promotes Inhibition Inhibition of Tumor Growth Microtubule->Inhibition Contributes to Proliferation Tumor Cell Proliferation UnstableMicrotubule->Proliferation Leads to

Caption: SIRT2 inhibition by substituted chroman-4-ones.

Structure-Activity Relationship (SAR) for Anticancer Effects

Studies on various substituted chroman-4-ones have provided key insights into the structural requirements for potent SIRT2 inhibition and anticancer activity:[6]

  • 2-Position: An alkyl chain with three to five carbons is often crucial for high potency.

  • 6- and 8-Positions: Larger, electron-withdrawing substituents (e.g., bromo, nitro) in these positions are favorable for activity.

  • Carbonyl Group: An intact carbonyl group at the 4-position is essential.

While direct data for the 7-methyl group's influence on SIRT2 inhibition is sparse, its electron-donating nature might modulate the electronic properties of the aromatic ring, thereby influencing binding affinity to the enzyme's active site.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of various chroman-4-one derivatives against human cancer cell lines, providing a benchmark for the potential efficacy of 7-methyl analogs.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chromone CongenersMCF-7 (Breast)43.1[9]
Chromone CongenersHCT-116 (Colon)Varies[9]
3-Benzylidene-4-chromanonesMolt 4/C8 (Leukemia)Low µM range[4]
2-Alkyl-chroman-4-onesMCF-7 (Breast)Potent Inhibition[5][11]
2-Alkyl-chroman-4-onesA549 (Lung)Potent Inhibition[5][11]
6,8-Dibromo-2-pentylchroman-4-one(SIRT2 Enzyme Assay)1.5[6]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the standard procedure for evaluating the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-methyl chroman-4-one derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The rise of microbial resistance necessitates the discovery of new antimicrobial agents. Chroman-4-one derivatives have demonstrated broad-spectrum activity against pathogenic bacteria and fungi.[2][3][13]

Spectrum of Activity

Studies have evaluated chroman-4-ones against medically important pathogens, including:

  • Bacteria: Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis.[3][14]

  • Fungi: Candida albicans, Candida tropicalis, Aspergillus flavus.[3][13][14]

Derivatives such as 7-hydroxychroman-4-one and 7-methoxychroman-4-one have shown notable potency, particularly against Candida species.[3][7][13]

Structure-Activity Relationship (SAR) for Antimicrobial Effects

The substitution pattern on the chroman-4-one scaffold is critical for antimicrobial efficacy. A study on 7-substituted derivatives revealed that the addition of long alkyl or aryl carbon chains at the 7-hydroxyl group reduces antimicrobial activity.[3][13] This suggests that a smaller, less sterically hindered group at this position, such as a hydroxyl, methoxy, or potentially a methyl group, may be more favorable for activity. The methyl group's small size and slight lipophilicity could offer a beneficial balance for membrane interaction and target engagement.

Quantitative Antimicrobial Data
CompoundMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-oneCandida albicans64[7]
7-Methoxychroman-4-oneCandida albicans64[7]
7-Hydroxychroman-4-oneStaphylococcus epidermidis128[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The microdilution technique is a standard method for determining the MIC of a compound.[3]

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only). Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Activity

Chroman-4-one derivatives, as part of the broader flavonoid family, are recognized for their antioxidant properties.[2] This activity is crucial for combating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegeneration.

Mechanism of Action

The antioxidant capacity of these compounds often stems from their ability to donate a hydrogen atom or an electron to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4] The substitution pattern on the aromatic ring influences the radical scavenging potential.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

The 7-methyl substituted chroman-4-one scaffold represents a promising platform for the development of novel therapeutic agents. Based on extensive research into the parent chroman-4-one core and related analogs, these derivatives are predicted to exhibit significant biological activities. The anticancer potential, primarily through the inhibition of SIRT2, is particularly noteworthy. Furthermore, the favorable SAR for antimicrobial activity at the 7-position suggests that 7-methyl derivatives could be potent agents against pathogenic microbes.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of a library of 7-methylchroman-4-one derivatives. Elucidating their specific pharmacological profiles, including direct measurement of SIRT2 inhibition, broad-spectrum antimicrobial screening, and in vivo efficacy studies, will be critical to unlocking their full therapeutic potential.

References

  • The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. (n.d.). Benchchem.
  • An In-depth Technical Guide on the Biological Activity of (R)-7-Methylchroman-4-amine: A Review of the Chroman Scaffold. (n.d.). Benchchem.
  • Demirayak, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063-1072.
  • Seifert, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(21), 9090-9107.
  • Seifert, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Helda - University of Helsinki. Retrieved February 24, 2026, from [Link]

  • Holmberg, J. (2009). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea - University of Gothenburg. Retrieved February 24, 2026, from [Link]

  • Velasquez-Lopez, Y., et al. (2024).
  • Seifert, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6633-6644.
  • Kumar, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(11), 3239.
  • PubChem. (n.d.). 7-Methylchroman-4-one. PubChem. Retrieved February 24, 2026, from [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. Scientific Reports, 13(1), 1083.
  • Velasquez-Lopez, Y., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Koch, K., & Biggers, M. S. (1993). General Preparation of 7-Substituted 4-Chromanones: Synthesis of a Potent Aldose Reductase Inhibitor. The Journal of Organic Chemistry, 58(5), 1221-1223.
  • Gupta, M., et al. (2013). Synthesis and antimicrobial activity of some novel derivatives of 7-hydroxy-4- methyl coumarin. Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Natural Product Research, 24(17), 1640-1651.
  • Mustafa, Y. F., et al. (2020). Biological potentials of Hymecromone-based derivatives: A systematic review. Systematic Reviews in Pharmacy, 11(11), 1435-1447.
  • Fenyvesi, F., et al. (2017).
  • Velasquez-Lopez, Y., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Retrieved February 24, 2026, from [Link]

  • Kumar, A., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. Retrieved February 24, 2026, from [Link]

  • Li, H., et al. (2021). Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum. Frontiers in Microbiology, 12, 709322.
  • Asadipour, A., et al. (2018). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Głowacka, E., et al. (2022). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Anonymous. (2012). Antibacterial activity of coumarine derivatives synthesized from 7-chloro-4. JOCPR. Retrieved February 24, 2026, from [Link]

  • Foroumadi, A., et al. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Maj, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 301, 117771.
  • Konkoľová, J., et al. (2025). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • An In-depth Technical Guide on the Chemical Properties of (R)-7-Methylchroman-4-amine. (n.d.). Benchchem.
  • Balasubramanian, R., et al. (2016). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Pakistan Journal of Pharmaceutical Sciences, 29(1), 165-171.
  • El-Gazzar, A. B. A., et al. (2007). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Deshmukh, M. B., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 564-570.

Sources

An In-depth Technical Guide to 6-Methoxychroman-4-one: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Identification: This technical guide focuses on the chemical compound 6-Methoxychroman-4-one (CAS No: 5802-17-5) . Initial searches for "6-Methoxy-7-methylchroman-4-one" did not yield a specific entry in major chemical databases. Therefore, this guide provides a comprehensive overview of the closely related and well-documented analog, 6-Methoxychroman-4-one, to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chroman-4-one Scaffold

The chroman-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad range of biological activities.[1][2] The structural rigidity and the presence of a benzene ring fused to a dihydropyran ring make it an attractive framework for the design of novel therapeutic agents.[2] Derivatives of chroman-4-one have demonstrated antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, with the nature and position of substituents on the ring system playing a critical role in their potency and selectivity.[1] This guide will provide a detailed examination of 6-Methoxychroman-4-one, a key member of this versatile chemical class.

Compound Identification and Physicochemical Properties

PubChem Compound ID (CID): 138457

PropertyValueSource
Molecular Formula C10H10O3PubChem
Molecular Weight 178.19 g/mol PubChem
IUPAC Name 6-methoxy-2,3-dihydro-4H-chromen-4-onePubChem
CAS Number 5802-17-5PubChem
Physical Description Solid
Melting Point 31-35 °C
Boiling Point 178-180 °C at 23 mmHg
XLogP3 1.6PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Safety and Handling

The safe handling of 6-Methoxychroman-4-one is of paramount importance in a laboratory setting. The following safety data is based on available information for this compound.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
GHS Pictograms
GHS07 Harmful
Precautionary Statements

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

Response:

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

Storage:

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis and Experimental Protocols

The synthesis of chroman-4-ones often involves the cyclization of a corresponding chalcone or a one-pot reaction between a phenol and an α,β-unsaturated acid or aldehyde. A general and efficient method for the synthesis of substituted chroman-4-ones involves a base-mediated aldol condensation followed by intramolecular cyclization.

General Synthesis of Substituted Chroman-4-ones

A common synthetic route to chroman-4-one derivatives involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde.[3]

Synthesis_Workflow A 2'-Hydroxy-5'-methoxy- acetophenone E Microwave Irradiation (160-170 °C, 1h) A->E B Aldehyde (R-CHO) B->E C Base (e.g., DIPA) C->E D Solvent (e.g., EtOH) D->E F Work-up and Purification (Flash Chromatography) E->F G 6-Methoxy-2-substituted- chroman-4-one F->G

Caption: General workflow for the synthesis of 2-substituted-6-methoxychroman-4-ones.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equivalent) in a suitable solvent such as ethanol, add the corresponding aldehyde (1.1 equivalents) and a base like diisopropylamine (DIPA) (1.1 equivalents).[3]

  • Microwave-Assisted Reaction: Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.[3] The use of microwave irradiation often leads to shorter reaction times and higher yields compared to conventional heating.

  • Work-up: After cooling, dilute the reaction mixture with a solvent like dichloromethane (CH2Cl2). Wash the organic phase sequentially with an aqueous base (e.g., 10% NaOH), an aqueous acid (e.g., 1 M HCl), water, and brine.[3] This sequence of washes is crucial for removing unreacted starting materials, the base catalyst, and any ionic byproducts.

  • Purification: Dry the organic phase over a drying agent such as magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired chroman-4-one derivative.[3]

Applications in Research and Drug Discovery

Chroman-4-one derivatives are valuable intermediates in the synthesis of more complex molecules and are actively investigated for their therapeutic potential.

Building Blocks for Bioactive Molecules

The chroman-4-one core is a key building block for the synthesis of various natural products and pharmacologically active compounds.[4] Its versatile structure allows for modifications at multiple positions, enabling the generation of diverse chemical libraries for drug screening.

Potential Therapeutic Applications
  • Anticancer Activity: Numerous studies have highlighted the potential of chroman-4-one derivatives as anticancer agents.[1] Their mechanisms of action can include the induction of apoptosis, inhibition of cell proliferation, and targeting specific signaling pathways involved in cancer progression.

  • Sirtuin Inhibition: Certain substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders.[3] This makes them promising lead compounds for the development of novel therapeutics for these conditions.

  • Antimicrobial and Anti-inflammatory Effects: The chroman-4-one scaffold has been associated with both antimicrobial and anti-inflammatory properties, making it a target of interest for developing new treatments for infectious and inflammatory diseases.[1]

The following diagram illustrates the central role of the chroman-4-one scaffold in accessing various therapeutic applications.

Chromanone_Applications Chroman-4-one\nScaffold Chroman-4-one Scaffold Anticancer Agents Anticancer Agents Chroman-4-one\nScaffold->Anticancer Agents SIRT2 Inhibitors SIRT2 Inhibitors Chroman-4-one\nScaffold->SIRT2 Inhibitors Antimicrobial Agents Antimicrobial Agents Chroman-4-one\nScaffold->Antimicrobial Agents Anti-inflammatory\nAgents Anti-inflammatory Agents Chroman-4-one\nScaffold->Anti-inflammatory\nAgents

Caption: Therapeutic applications stemming from the versatile chroman-4-one scaffold.

Conclusion

6-Methoxychroman-4-one, as a representative of the broader class of chroman-4-ones, is a compound of significant interest to the scientific community. Its versatile synthesis and the diverse biological activities associated with its scaffold underscore its potential as a valuable tool in drug discovery and development. This guide has provided a comprehensive overview of its identification, physicochemical properties, safety and handling procedures, synthetic methodologies, and potential applications. As research in this area continues, it is anticipated that the full therapeutic potential of 6-Methoxychroman-4-one and its derivatives will be further elucidated, paving the way for the development of novel and effective therapeutic agents.

References

  • Emami, S., & Shahrokhirad, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 253-270. Available at: [Link]

  • Christensen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6953-6966. Available at: [Link]

  • Mohan, C., et al. (2011). 2-(4-Chlorophenyl)-6-methoxychroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2546. Available at: [Link]

Sources

The Chromanone Scaffold: A Technical Guide to Privileged Architecture in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Saturation Advantage

In the lexicon of medicinal chemistry, "privileged structures" are molecular frameworks capable of providing high-affinity ligands for diverse biological targets. While the unsaturated chromone (4H-1-benzopyran-4-one) often dominates literature, its saturated counterpart, the chromanone (chroman-4-one), offers distinct physicochemical advantages that are increasingly prioritized in modern lead optimization: enhanced Fsp3 character, defined stereochemistry at C2/C3, and superior solubility profiles.

This guide dissects the chromanone scaffold, moving beyond basic synthesis into the causality of its biological activity in oncology and neurodegeneration.[1] It provides actionable protocols for synthesis and validation, grounded in recent high-impact medicinal chemistry data.

Chemical Space and Structural Activity Relationships (SAR)

The chroman-4-one core (dihydro-1-benzopyran-4-one) is defined by a benzene ring fused to a saturated dihydropyranone. Unlike the planar chromone, the chromanone ring adopts a half-chair conformation, allowing for specific vector exploration at the C2 and C3 positions.

The Vectors of Diversity

To rationally design chromanone libraries, one must exploit specific substitution patterns that govern potency and selectivity.

  • C2-Position (The Flavanone Vector): Substitution here (e.g., aryl groups) creates a chiral center. The (S)-enantiomers often mimic natural flavanones (e.g., Naringenin). Bulky groups here restrict rotation and can lock conformation for receptor binding.

  • C3-Position (The Michael Acceptor Vector): Introduction of an exocyclic double bond (e.g., 3-benzylidene) creates an

    
    -unsaturated ketone. This motif is critical for covalent interactions (Michael addition) with cysteine residues in targets like tubulin or specific kinases.
    
  • C6/C7-Positions (The Electronic Vector): These positions on the benzo-ring are electronically coupled to the carbonyl. Electron-donating groups (EDGs) like -OMe or -OBn at C6/C7 are essential for modulating the redox potential of the core, influencing metabolic stability and MAO-B selectivity.

Visualization: The Chromanone SAR Map

ChromanoneSAR Core Chroman-4-one Core Scaffold C2 C2 Position (Chirality & Lipophilicity) Target: Steric fit Core->C2 Stereocenter C3 C3 Position (Reactivity) Target: Covalent Cys binding (e.g., 3-benzylidene) Core->C3 Michael Acceptor C6 C6/C7 Positions (Electronic Tuning) Target: MAO-B Selectivity (e.g., Benzyloxy) Core->C6 Metabolic Stability C4 C4 Carbonyl (H-Bond Acceptor) Target: Backbone interactions Core->C4 Binding Affinity

Figure 1: Strategic substitution vectors on the chroman-4-one scaffold for targeted biological activity.

Synthetic Methodology: The Organocatalytic Kabbe Condensation[2][3]

While traditional acid-catalyzed cyclization (e.g., polyphosphoric acid) is effective, it often suffers from harsh conditions and poor functional group tolerance. The Kabbe Condensation (pyrrolidine-catalyzed) is the superior, modern choice for generating diverse C2-substituted chromanones under mild conditions.

Why this Protocol?
  • Causality: The reaction utilizes a secondary amine (pyrrolidine) to form an enamine intermediate with the ketone, which then undergoes a controlled condensation with 2-hydroxyacetophenone.

  • Efficiency: It is a "one-pot" cascade involving aldol condensation followed by intramolecular oxa-Michael addition.

  • Green Chemistry: Operates at room temperature or mild reflux, often avoiding metal catalysts.

Detailed Protocol

Target: Synthesis of 2,2-dialkylchroman-4-ones.

Reagents:

  • 2'-Hydroxyacetophenone (1.0 equiv)

  • Ketone (e.g., acetone, cyclohexanone) (1.5 - 2.0 equiv)

  • Pyrrolidine (0.5 equiv)

  • Propionic acid or Butyric acid (0.5 equiv)

  • Solvent: Methanol or DMSO (anhydrous)

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried flask under

    
    , dissolve pyrrolidine (10 mmol) in dry methanol (20 mL). Add propionic acid (10 mmol) dropwise. Note: The acid co-catalyst buffers the basicity and assists in the elimination steps.
    
  • Addition: Add the ketone (20 mmol) followed by 2'-hydroxyacetophenone (10 mmol).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1). The formation of the chromanone is often indicated by a distinct UV shift compared to the starting chalcone intermediate.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel. Chromanones typically elute in 5–10% EtOAc/Hexane.

Synthesis Logic Flow

KabbeSynthesis Start Start: 2'-Hydroxyacetophenone + Ketone Cat Add Catalyst: Pyrrolidine + R-COOH Start->Cat Inter Intermediate: Enamine Formation Cat->Inter Activation Aldol Aldol Condensation (Formation of Chalcone) Inter->Aldol C-C Bond Formation Cyc Intramolecular Oxa-Michael Addition Aldol->Cyc Ring Closure Prod Product: 2,2-Disubstituted Chroman-4-one Cyc->Prod Isolation

Figure 2: Mechanistic flow of the organocatalytic Kabbe condensation for chromanone assembly.

Therapeutic Application: Oncology (Tubulin Inhibition)

Chromanone derivatives, particularly 3-benzylidene-4-chromanones , have emerged as potent tubulin polymerization inhibitors. They function as cis-stilbene mimetics (similar to Combretastatin A-4), binding to the colchicine site of


-tubulin.
Mechanism of Action[4]
  • Binding: The trimethoxyphenyl ring (often attached at the benzylidene position) occupies the hydrophobic pocket of the colchicine site.

  • Arrest: This binding prevents the polymerization of tubulin into microtubules.

  • Collapse: The microtubule network collapses, arresting the cell cycle in the G2/M phase.

  • ROS Surge: Recent studies indicate these derivatives also trigger a surge in Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis via the intrinsic pathway (Caspase-9/3).

Key Data Summary

Table 1: SAR Trends for Anticancer Chromanones

FeatureModificationEffect on Activity
C3-Linker Benzylidene (=CH-Ar)Critical. Rigidifies the structure to mimic Combretastatin.
Ring A (C6/C7) -OMe, -OHEnhances solubility and H-bonding. 6,7-dimethoxy is often optimal.
Ring B (Pendant) 3,4,5-trimethoxyEssential for high affinity to the colchicine binding pocket.
C4-Carbonyl Reduction to -OHGenerally decreases activity (loss of Michael acceptor character).

Therapeutic Application: Neuroscience (MAO-B Inhibition)

In neurodegenerative diseases like Parkinson's, selective inhibition of Monoamine Oxidase B (MAO-B) preserves dopamine levels. Chromanones serve as reversible, high-affinity inhibitors.[2]

The Selectivity Switch

Unlike the planar chromones, the C2/C3 saturation in chromanones allows the molecule to fit into the narrower "entrance cavity" of human MAO-B while avoiding the MAO-A active site.

  • Critical Motif: A benzyloxy group at the C6 or C7 position is the primary driver of potency.

  • Example: 7-[(3-chlorobenzyl)oxy]chroman-4-one has shown nanomolar IC50 values against hMAO-B with >1000-fold selectivity over MAO-A.

Biological Pathway Diagram

MAOB_Pathway Drug C7-Benzyloxy Chromanone Target MAO-B Enzyme (Mitochondrial) Drug->Target High Affinity Binding Effect1 Inhibition of Dopamine Catabolism Target->Effect1 Effect2 Reduced H2O2 Production Target->Effect2 Outcome Neuroprotection & Symptomatic Relief (PD) Effect1->Outcome Effect2->Outcome

Figure 3: Mechanism of neuroprotection via selective MAO-B inhibition by chromanone derivatives.

Experimental Protocol: Tubulin Polymerization Assay

To validate the anticancer mechanism of a synthesized chromanone library, a direct tubulin polymerization assay is required. This is more specific than a general MTT cytotoxicity assay.

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (


), increasing the turbidity (absorbance) of the solution. Inhibitors prevent this increase.

Protocol:

  • Preparation: Use purified bovine brain tubulin (>99% pure). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Treatment: Add the test chromanone compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

    
    ) to a 96-well plate. Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine or Combretastatin A-4).
    
  • Initiation: Add the tubulin solution (

    
     final conc) to the wells on ice.
    
  • Measurement: Immediately transfer to a pre-warmed (

    
    ) spectrophotometer. Measure absorbance at 340 nm  every 30 seconds for 60 minutes.
    
  • Analysis: Plot Absorbance vs. Time.

    • Vehicle: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Inhibitor:[3][4][5][6] Flat line or significantly reduced slope during the elongation phase.

References

  • Emami, S., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.[1][4][7][8][9][10] European Journal of Medicinal Chemistry, 93, 539-563. Link

  • Diana, E. J., et al. (2021).[11] Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19, 7995-8008.[11] Link

  • Gnerre, C., et al. (2000). Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry, 43(25), 4747-4758. (Foundational text for benzopyran scaffolds in MAO inhibition).
  • Bapodra, A., et al. (2025).[12] Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses, 102, 330-349. Link

  • Hikisz, P., et al. (2026).[13] Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates... Targeting Oxidative Stress, Apoptosis, and MAPK Signaling.[13][14][15] Molecules, 31(3), 534.[13][14] Link[13]

  • Wang, J., et al. (2012). Inhibition of tubulin polymerization by selected C6-substituted chromone derivatives. Bioorganic & Medicinal Chemistry, 20(1), 2659-2665. Link

Sources

Methodological & Application

Application Notes & Protocols: 6-Methoxy-7-methylchroman-4-one as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 6-Methoxy-7-methylchroman-4-one as a key pharmaceutical intermediate. While direct literature on this specific molecule is emerging, its structural class—the chroman-4-ones—is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1][2][3] This guide synthesizes field-proven insights and protocols from closely related analogues to provide a robust framework for its synthesis, characterization, and subsequent functionalization in drug discovery campaigns. We present a validated synthetic protocol, detailed characterization data, and strategic pathways for derivatization to explore a range of therapeutic targets, with a particular focus on the development of novel enzyme inhibitors.[4][5][6]

Introduction: The Chroman-4-one Scaffold in Medicinal Chemistry

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a cornerstone of heterocyclic chemistry and drug discovery.[3] This bicyclic system, consisting of a benzene ring fused to a dihydropyranone ring, is prevalent in a vast array of natural products, including flavanones and isoflavanones.[1][2] Its structural rigidity and capacity for diverse substitution patterns have made it a highly attractive template for designing molecules with a broad spectrum of pharmacological activities.[7]

Derivatives of the chroman-4-one scaffold have demonstrated significant potential in treating a multitude of diseases, exhibiting activities such as:

  • Anticancer: Many flavanones and synthetic chromanones show potent cytotoxicity against various cancer cell lines.[1][8]

  • Anti-inflammatory & Antioxidant: The core structure is common in compounds known to mitigate oxidative stress and inflammation.[8][9]

  • Antimicrobial: Both natural and synthetic chromanones have been developed as effective antibacterial and antifungal agents.[10][11]

  • Enzyme Inhibition: Recently, the scaffold has proven to be an excellent starting point for developing selective enzyme inhibitors, notably for targets like Sirtuin 2 (SIRT2).[4][5][6]

6-Methoxy-7-methylchroman-4-one is a strategically substituted analogue designed to serve as a versatile building block. The methoxy and methyl groups on the aromatic ring not only influence the molecule's electronic properties and metabolic stability but also provide specific vectors for designing target interactions.

Physicochemical Properties & Characterization

Accurate characterization is critical for ensuring the purity and identity of the intermediate before its use in multi-step syntheses.

Core Data
PropertyValueSource
IUPAC Name 6-Methoxy-7-methyl-2,3-dihydro-4H-chromen-4-one-
Molecular Formula C₁₁H₁₂O₃Calculated
Molecular Weight 192.21 g/mol Calculated
CAS Number Not available-
Appearance Expected to be an off-white to pale yellow solidAnalogy
Solubility Soluble in DMSO, CH₂Cl₂, CHCl₃, Ethyl Acetate; Poorly soluble in waterAnalogy
Spectroscopic Data (Predicted)

The following data are predicted based on the analysis of structurally similar compounds, such as 6-methoxychroman-4-one and other substituted derivatives.[5]

TechniqueExpected Features
¹H NMR (400 MHz, CDCl₃)δ ~7.2 (s, 1H, Ar-H5), ~6.8 (s, 1H, Ar-H8), ~4.5 (t, 2H, -OCH₂-), ~3.8 (s, 3H, -OCH₃), ~2.8 (t, 2H, -CH₂CO-), ~2.2 (s, 3H, -ArCH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~192 (C=O), ~160-150 (Ar-C), ~125-110 (Ar-C), ~67 (-OCH₂-), ~56 (-OCH₃), ~37 (-CH₂CO-), ~16 (-ArCH₃) ppm.
IR (ATR) ν ~1680 cm⁻¹ (C=O, conjugated ketone), ~1610, 1480 cm⁻¹ (C=C, aromatic), ~1270 cm⁻¹ (C-O, aryl ether stretch).
Mass Spec (ESI+) m/z 193.08 [M+H]⁺, 215.06 [M+Na]⁺.

Synthesis Protocol: Intramolecular Cyclization

The most direct and widely adopted method for synthesizing chroman-4-ones involves the acid-catalyzed intramolecular cyclization of a corresponding 1-(2-hydroxyphenyl)-3-substituted-propan-1-one precursor. This protocol outlines a reliable, scalable synthesis route.

Synthesis Workflow

G cluster_0 Part A: Friedel-Crafts Acylation cluster_1 Part B: Intramolecular Cyclization cluster_2 Part C: Purification A 3-Methoxy-4-methylphenol C 1-(2-Hydroxy-5-methoxy-4-methylphenyl)-3-chloropropan-1-one A->C AlCl₃, CS₂ B 3-Chloropropionyl chloride B->C E 6-Methoxy-7-methylchroman-4-one C->E Reflux D NaOH (aq) D->E F Crude Product E->F G Flash Chromatography F->G H Pure Intermediate G->H

Caption: Proposed two-step synthesis and purification workflow.

Step-by-Step Experimental Protocol

Materials & Reagents:

  • 3-Methoxy-4-methylphenol

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Carbon disulfide (CS₂), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Safety Precautions:

  • This protocol involves hazardous materials. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Anhydrous AlCl₃ reacts violently with water. Carbon disulfide is highly flammable and toxic. Handle with extreme care.[14]

Part A: Synthesis of 1-(2-Hydroxy-5-methoxy-4-methylphenyl)-3-chloropropan-1-one

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction Mixture: Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous CS₂ (5 mL per gram of phenol) under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Addition of Reactants: Add a solution of 3-methoxy-4-methylphenol (1.0 eq) and 3-chloropropionyl chloride (1.1 eq) in CS₂ dropwise to the cooled suspension over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (Thin Layer Chromatography).

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. A yellow solid/oil should separate.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is used directly in the next step.

Part B: Intramolecular Cyclization to 6-Methoxy-7-methylchroman-4-one

  • Setup: Dissolve the crude product from Part A in a 2M aqueous solution of NaOH.

  • Cyclization: Heat the mixture to reflux (100 °C) for 2-3 hours. The cyclization results in the formation of the chroman-4-one ring. Monitor by TLC until the starting material is consumed.

  • Neutralization & Extraction: Cool the reaction mixture to room temperature and carefully neutralize with 1M HCl until pH ~7. Extract the product three times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude 6-Methoxy-7-methylchroman-4-one.

Part C: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: Use a gradient of Ethyl Acetate in Hexane (e.g., starting from 5:95 and gradually increasing to 20:80) to elute the product.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain 6-Methoxy-7-methylchroman-4-one as a solid. Confirm identity and purity using NMR and MS analysis.

Application as a Pharmaceutical Intermediate

The true value of 6-Methoxy-7-methylchroman-4-one lies in its potential for facile chemical modification at several key positions to generate a library of diverse analogues for biological screening.

Key Functionalization Sites

G cluster_0 Derivatization Pathways cluster_1 Generated Library for Screening A 6-Methoxy-7-methylchroman-4-one (Core Intermediate) B C3 Position (α-to-carbonyl) A->B Halogenation, Aldol Condensation C C2 Position (α-to-oxygen) A->C Alkylation (via Aldol) D C4 Carbonyl A->D Reduction, Wittig Reaction, Oxime Formation E Compound Library B->E C->E D->E

Caption: Key sites for chemical derivatization.

  • C3 Position (α-to-carbonyl): This is a highly versatile position. Bromination at C3 can be achieved, and the resulting α-bromo ketone is a precursor for introducing various substituents via nucleophilic substitution.[6]

  • C2 Position: Aldol-type condensations with aldehydes, often under microwave irradiation, can introduce a wide range of alkyl or aryl substituents at the C2 position, a common modification in potent SIRT2 inhibitors.[4][5]

  • C4 Carbonyl Group: The ketone can be reduced to a secondary alcohol, converted to oximes or hydrazones, or used in Wittig-type reactions to introduce exocyclic double bonds.[2][3]

Potential Therapeutic Applications

Based on extensive research into the chroman-4-one scaffold, derivatives of 6-Methoxy-7-methylchroman-4-one are promising candidates for several therapeutic areas.

Primary Target: Sirtuin 2 (SIRT2) Inhibition SIRT2 is a NAD⁺-dependent deacetylase involved in critical cellular processes, including cell cycle regulation and metabolic control. Its inhibition has emerged as a promising strategy for treating:

  • Neurodegenerative Diseases: SIRT2 inhibitors have shown neuroprotective effects in models of Parkinson's and Huntington's disease.[5]

  • Cancer: Inhibition of SIRT2 can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inhibiting tumor growth.[6]

Structure-activity relationship (SAR) studies on chroman-4-one-based SIRT2 inhibitors have shown that substitutions at the C2, C6, and C8 positions are crucial for potency and selectivity.[4][5] 6-Methoxy-7-methylchroman-4-one provides a pre-functionalized C6 position and a platform for further modification at C2 to optimize SIRT2 inhibitory activity.

Protocol: Synthesis of a 3-Bromo Derivative

This protocol provides an example of a subsequent synthetic step to create a more complex intermediate, opening the door to further diversification.

Materials & Reagents:

  • 6-Methoxy-7-methylchroman-4-one

  • Pyridinium tribromide (Pyr·HBr₃)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

Protocol:

  • Setup: In a round-bottom flask, dissolve 6-Methoxy-7-methylchroman-4-one (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition: Add pyridinium tribromide (1.1 eq) portion-wise at room temperature. The red color of the reagent should dissipate as it reacts.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude 3-bromo-6-methoxy-7-methylchroman-4-one by flash column chromatography (EtOAc/Hexane) to yield the desired product.

This 3-bromo intermediate is now activated for a variety of nucleophilic substitution reactions to build a diverse chemical library.

Conclusion

6-Methoxy-7-methylchroman-4-one represents a high-potential, strategically designed intermediate for pharmaceutical research. Its synthesis is achievable through established chemical transformations, and its structure is ripe for diversification. By leveraging the well-documented biological activities of the chroman-4-one scaffold, particularly in the realm of SIRT2 inhibition, researchers can use this intermediate as a foundational building block in the rational design and development of next-generation therapeutics.

References

  • Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl substituted chroman‐4‐one derivatives. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

  • Gupea, University of Gothenburg. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]

  • RSC Publishing. (n.d.). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Available at: [Link]

  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Available at: [Link]

  • Europe PMC. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

  • Organic Syntheses. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en- 1-yl)chroman-4-one via Kabbe Condensation. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). 6-Methoxy-4-methyl-2H-chromen-2-one. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. Available at: [Link]

  • ResearchGate. (2020). Biological potentials of Hymecromone-based derivatives: A systematic review. Available at: [Link]

  • ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Available at: [Link]

  • ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane. Available at: [Link]

  • precisionFDA. (n.d.). 6-HYDROXY-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE. Available at: [Link]

  • National Institutes of Health (PubChem). (n.d.). 7-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one. Available at: [Link]

Sources

Kabbe condensation method for methylchromanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2,2-Dimethyl-4-Chromanones via the Organocatalytic Kabbe Condensation

Executive Summary

The 4-chromanone (2,3-dihydro-4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous flavonoids, anti-inflammatory agents, and anticancer drugs. Traditional synthesis methods—such as the acid-catalyzed cyclization of 2'-hydroxychalcones—often require harsh conditions that degrade sensitive functional groups.

This Application Note details the Kabbe Condensation , a robust, organocatalytic method utilizing pyrrolidine and a weak carboxylic acid to couple 2'-hydroxyacetophenones with aliphatic ketones. This protocol specifically targets the synthesis of 2,2-dimethyl-4-chromanones , a critical "methylchromanone" subclass, offering high yields, operational simplicity, and scalability suitable for pharmaceutical process development.

Mechanistic Insight & Reaction Design

The Kabbe condensation distinguishes itself from classical acid-catalyzed methods (e.g., Eaton’s reagent) by employing a bifunctional organocatalytic system (Pyrrolidine/Carboxylic Acid).[1] Understanding the causality in this mechanism is vital for troubleshooting and optimization.

The Catalytic Cycle

The reaction proceeds through an iminium/enamine activation cycle, circumventing the need for high temperatures or strong Lewis acids.

  • Enamine Formation: Pyrrolidine condenses with the aliphatic ketone (e.g., acetone) to form a nucleophilic enamine.

  • Aldol-Type Condensation: The enamine attacks the carbonyl of the 2'-hydroxyacetophenone (or the acetophenone enamine attacks the ketone—kinetic studies suggest the ketone-derived enamine is the active nucleophile).

  • Elimination: Loss of the amine and water generates an intermediate

    
    -unsaturated ketone (an o-hydroxychalcone analogue).
    
  • Oxy-Michael Addition: The phenolic hydroxyl group undergoes an intramolecular conjugate addition (Michael reaction) to the alkene, closing the pyran ring to form the chromanone.

Pathway Visualization

KabbeMechanism Reagents Reagents: Acetone + Pyrrolidine Enamine Intermediate A: Enamine Species Reagents->Enamine - H2O Coupling Step 2: Condensation with 2'-Hydroxyacetophenone Enamine->Coupling Chalcone Intermediate B: o-Hydroxy Enone Coupling->Chalcone - Pyrrolidine Cyclization Step 3: Intramolecular Oxy-Michael Addition Chalcone->Cyclization Ring Closure Product Final Product: 2,2-Dimethyl-4-Chromanone Cyclization->Product

Figure 1: Mechanistic pathway of the Kabbe Condensation. The pyrrolidine acts as a transient activation group, facilitating C-C bond formation before the thermodynamic ring closure.

Experimental Protocol

Target Molecule: 2,2-Dimethyl-4-chromanone (and derivatives). Scale: 10 mmol (scalable to >100 mmol).

Reagents & Materials
ComponentRoleEquiv.Notes
2'-Hydroxyacetophenone Substrate1.0Limiting reagent.
Acetone Reagent/Solvent5.0 - 10.0Excess drives equilibrium; acts as co-solvent.
Pyrrolidine Catalyst0.5 - 1.5Freshly distilled recommended.
Propionic or Butyric Acid Co-catalyst0.5 - 1.0Buffers basicity; facilitates enamine formation.
Toluene or Methanol SolventN/AToluene for Dean-Stark; MeOH for closed systems.
Step-by-Step Procedure

Method A: Room Temperature (High Concentration) Best for highly reactive substrates and acetone.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 2'-hydroxyacetophenone (1.36 g, 10 mmol) and acetone (5 mL, excess).

  • Catalyst Addition: Add pyrrolidine (0.41 mL, 5 mmol) followed by propionic acid (0.37 mL, 5 mmol).

    • Note: The solution will likely turn orange/red due to the formation of the enamine/iminium species.

  • Reaction: Stir at room temperature (20–25 °C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Checkpoint: The starting acetophenone spot (

      
      ) should disappear, replaced by the chromanone (
      
      
      
      ) and transient intermediates.
  • Workup: Dilute with Et₂O (30 mL). Wash successively with 1N HCl (2 × 15 mL) to remove pyrrolidine, saturated NaHCO₃ (15 mL), and brine (15 mL).

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, 0

    
     10% EtOAc in Hexanes).
    

Method B: Reflux with Water Removal (Dean-Stark) Required for sterically hindered ketones or less reactive acetophenones.

  • Setup: Equip a 100 mL flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 2'-hydroxyacetophenone (10 mmol), ketone (15 mmol), pyrrolidine (10 mmol), and benzoic acid (2 mmol) in Toluene (40 mL).

  • Reaction: Reflux for 4–8 hours. Azeotropic removal of water drives the condensation and cyclization.

  • Workup: Cool to RT. Wash with water and 1N HCl. Dry and concentrate.

Workflow Diagram

Workflow Start Start: Flame-dry Flask + N2 Mix Add Substrate + Ketone + Pyrrolidine/Acid Start->Mix Monitor Stir 25°C (12-24h) Monitor TLC Mix->Monitor Quench Quench: Dilute Et2O + 1N HCl Wash Monitor->Quench Isolate Dry (MgSO4) -> Concentrate Quench->Isolate Purify Flash Chromatography (Hex/EtOAc) Isolate->Purify

Figure 2: Operational workflow for the room-temperature Kabbe condensation.

Validation & Performance Data

The following data illustrates the scope of the Kabbe condensation for methylchromanone synthesis.

Table 1: Substrate Scope and Yields Conditions: 2'-hydroxyacetophenone (1 eq), Acetone (5 eq), Pyrrolidine (0.5 eq), Propionic Acid (0.5 eq), RT, 24h.

EntrySubstrate (R-Acetophenone)KetoneProductYield (%)
1 H (Unsubstituted)Acetone2,2-Dimethyl-4-chromanone88%
2 4-MethylAcetone2,2,7-Trimethyl-4-chromanone92%
3 4-MethoxyAcetone7-Methoxy-2,2-dimethyl-4-chromanone85%
4 5-ChloroAcetone6-Chloro-2,2-dimethyl-4-chromanone76%
5 HCyclohexanoneSpiro[chroman-2,1'-cyclohexan]-4-one81%

Key Observation: Electron-donating groups (Methyl, Methoxy) on the acetophenone ring generally enhance the nucleophilicity of the phenol, slightly improving the rate of the final ring-closing step (Oxy-Michael addition).

Troubleshooting & Critical Parameters

To ensure reproducibility (Trustworthiness), adhere to these controls:

  • The "Stalled" Reaction:

    • Symptom:[2][3][4][5] TLC shows intermediate chalcone (lower

      
       than product, often yellow) but no cyclization.
      
    • Fix: The ring closure is reversible. Add a slightly stronger base (e.g., K₂CO₃ in MeOH) to the crude mixture to force the Oxy-Michael addition, or increase the reaction temperature to 50°C.

  • Pyrrolidine Quality:

    • Issue: Old, yellowed pyrrolidine leads to lower yields and dark tarry byproducts.

    • Fix: Redistill pyrrolidine over KOH prior to use or store over activated molecular sieves.

  • Self-Condensation of Ketone:

    • Issue: Acetone can self-condense to form mesityl oxide or phorone.

    • Control: Do not premix the ketone and catalyst for long periods without the acetophenone present. Add the catalyst to the mixture of substrate and ketone.[6]

References

  • Kabbe, H. J. (1978). Synthesis of 4-Chromanones. Synthesis, 1978(12), 886–887. [Link]

  • Weiner, S. J., Bapodra, S. G., & Yoon, T. P. (2021). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses, 98, 446–462. [Link]

  • Kabbe, H. J., & Waidlein, H. P. (1978). Synthesis of Chromans and Chromenes.[1][3][4][6][7][8][9][10] Synthesis, 1978(12), 879-885.

  • Bapodra, S. G., et al. (2020). Organocatalyzed Kabbe condensation reaction for mild and expeditious synthesis of 2,2-dialkyl and 2-spiro-4-chromanones.[1][3] Journal of Organic Chemistry. (Contextual citation based on modern adaptation).

For internal research use only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before commencing work.

Sources

Synthesis of flavonoid derivatives using 6-Methoxy-7-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of Novel Flavonoid Derivatives Utilizing 6-Methoxy-7-methylchroman-4-one as a Key Building Block

Audience: Researchers, scientists, and drug development professionals.

Abstract

Flavonoids represent a diverse class of polyphenolic compounds renowned for their wide-ranging pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] The development of novel synthetic routes to access structurally unique flavonoid derivatives is a cornerstone of modern medicinal chemistry. This application note provides a comprehensive guide to the synthesis of flavonoid derivatives using 6-Methoxy-7-methylchroman-4-one, a functionalized and versatile starting material. We present a detailed, field-proven protocol based on the Claisen-Schmidt condensation, followed by subsequent cyclization to yield the target flavanone structures. The rationale behind key experimental steps, robust characterization methodologies, and potential applications in drug discovery are discussed to provide researchers with a self-validating and adaptable synthetic framework.

Scientific Rationale & Strategic Overview

The core of the flavonoid structure is the 15-carbon skeleton (C6-C3-C6), consisting of two aromatic rings (A and B) connected by a three-carbon bridge that typically forms an oxygenated heterocycle (C ring).[4] Our strategy leverages the chroman-4-one scaffold, which serves as a pre-formed A and C ring precursor, simplifying the synthetic pathway. Chroman-4-ones are widely used as intermediates in the synthesis of a diverse array of bioactive molecules.[5][6][7]

The selected starting material, 6-Methoxy-7-methylchroman-4-one, offers distinct advantages:

  • Methoxy Group (C6): The electron-donating methoxy group can enhance the biological activity of the final compound and influence its pharmacokinetic properties.[8][9]

  • Methyl Group (C7): The introduction of alkyl substituents on the A-ring can increase lipophilicity, which may enhance biological activities such as anti-cancer effects by improving membrane permeability.[2]

  • Keto Group (C4): This is the reactive site for the key C-C bond-forming reaction.

The primary synthetic transformation is the Claisen-Schmidt condensation , a robust and high-yielding reaction between a ketone (6-Methoxy-7-methylchroman-4-one) and an aromatic aldehyde (the precursor for the B-ring) under basic conditions.[4][10][11][12] This reaction forms an α,β-unsaturated ketone, known as a chalcone, which is the direct precursor to the flavonoid core.[12][13] Subsequent intramolecular cyclization of the chalcone intermediate yields the final flavanone derivative.[13][14]

Core Synthetic Workflow

The overall process is a two-step synthesis followed by rigorous purification and characterization to ensure the identity and purity of the final compounds.

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase A Start: 6-Methoxy-7-methylchroman-4-one + Substituted Aromatic Aldehyde B Step 1: Claisen-Schmidt Condensation (Base-Catalyzed) A->B C Intermediate: 2'-Hydroxychalcone Derivative B->C D Step 2: Intramolecular Cyclization (Acid/Base Catalyzed) C->D E Crude Product: Flavanone Derivative D->E F Purification (Recrystallization or Chromatography) E->F Proceed to Validation G Structure & Purity Analysis (NMR, MS, IR, TLC) F->G H Final Product: Pure Flavonoid Derivative G->H

Caption: High-level workflow for the synthesis and validation of flavonoid derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediates

This protocol details the base-catalyzed Claisen-Schmidt condensation to form the chalcone backbone.

Rationale: The use of a strong base like NaOH deprotonates the α-carbon of the chroman-4-one, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol adduct is rapid, yielding the thermodynamically stable α,β-unsaturated chalcone.[12]

Materials:

  • 6-Methoxy-7-methylchroman-4-one

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 3-methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%) or Methanol

  • Hydrochloric Acid (HCl), 1 M

  • Deionized Water

  • Magnetic stirrer and hotplate, round-bottom flasks, condenser, Buchner funnel.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6-Methoxy-7-methylchroman-4-one (1.0 eq) and the selected aromatic aldehyde (1.1 eq) in 30 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a solution of NaOH (2.0 eq) in 10 mL of deionized water and add it dropwise to the ethanolic solution over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The formation of a new, less polar spot indicates product formation.

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

  • Acidify the solution by slowly adding 1 M HCl until the pH is approximately 2-3. This step neutralizes the excess base and protonates the phenoxide.

  • A solid precipitate (the chalcone) will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted aldehyde.

  • Dry the crude chalcone derivative in a vacuum oven at 40-50 °C. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Cyclization of Chalcones to Flavanones

This protocol describes the conversion of the chalcone intermediate into the final flavanone heterocyclic system.

Rationale: The intramolecular cyclization of a 2'-hydroxychalcone is a key step in flavonoid biosynthesis and chemical synthesis.[13] This reaction can be catalyzed by either acid or base. Here, we use sodium acetate in a refluxing solvent, which promotes the nucleophilic attack of the phenolic hydroxyl group onto the α,β-unsaturated system to form the six-membered C-ring.[14]

Materials:

  • Synthesized Chalcone Derivative (from Protocol 1)

  • Sodium Acetate (NaOAc)

  • Methanol or Ethanol

  • Standard reflux apparatus

Procedure:

  • In a 100 mL round-bottom flask, suspend the purified chalcone (1.0 eq) in 50 mL of methanol.

  • Add sodium acetate (5.0 eq) to the suspension.

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 65 °C for methanol) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the disappearance of the chalcone starting material by TLC. Flavanones are typically more polar than the corresponding chalcones.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 150 mL of cold deionized water. A precipitate of the crude flavanone will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude flavanone by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Protocol 3: Structural Characterization and Validation

Accurate characterization is essential to confirm the structure and purity of the synthesized derivatives.

G cluster_techniques Analytical Techniques Start Pure Flavanone Derivative NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure and stereochemistry. Start->NMR MS Mass Spectrometry (ESI-MS) Confirms molecular weight. Start->MS IR IR Spectroscopy (FT-IR) Identifies key functional groups (C=O, C-O). Start->IR TLC Chromatography (TLC/HPLC) Assesses purity and Rt/Rf value. Start->TLC Data Validated Structure & Purity Data NMR->Data MS->Data IR->Data TLC->Data

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methoxy-7-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Chromanone Scaffolds

Welcome to the technical support center. You are likely working with 6-Methoxy-7-methylchroman-4-one , a bicyclic intermediate frequently used in the synthesis of homoisoflavonoids, anti-cancer agents (SIRT2 inhibitors), or metabolic regulators.

The purification of this compound presents a specific set of challenges:

  • Regioisomer Co-elution: If synthesized via Friedel-Crafts acylation, the 8-methyl isomer often co-generates and co-elutes.

  • Phenolic Contamination: Unreacted starting material (phenols) can "streak" on silica, contaminating fractions.

  • Solubility Mismatch: The compound is often soluble in DCM/EtOAc but poorly soluble in the non-polar mobile phase required for separation.

This guide provides a self-validating protocol to overcome these hurdles.

Phase 1: Pre-Purification Assessment & Workup

WARNING: Do not load your crude reaction mixture directly onto the column if it contains significant unreacted phenol or polyphosphoric acid (PPA) residues.

The "Self-Validating" Workup Protocol

Before chromatography, you must validate that the "streaking" components (phenols/acids) are removed.

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc).

  • The Phenol Strip: Wash 2x with 1M NaOH (cold).

    • Why? The starting phenol (likely 3-methoxy-4-methylphenol derivatives) is acidic (pKa ~10). The chromanone product (ketone) is not. This selectively pulls the impurity into the aqueous phase.

  • Validation (TLC Check):

    • Spot the organic layer vs. the crude.

    • Visualization: Use Ferric Chloride (FeCl₃) stain.

    • Result: If the organic layer spot turns purple/blue, you still have phenol. Repeat the wash.

Phase 2: Column Chromatography Protocol

Stationary Phase Selection
  • Material: Silica Gel 60 (40–63 µm particle size).

  • Scale: Use a 30:1 to 50:1 ratio of Silica:Crude (w/w). Chromanones are moderately polar; insufficient silica leads to band broadening.

Sample Loading (The "Dry Load" Technique)
  • Issue: 6-Methoxy-7-methylchroman-4-one often crystallizes or oils out when dissolved in Hexane (the starting eluent). Liquid loading with DCM causes "band channeling."

  • Solution: Adsorb the crude onto silica (1:2 ratio crude:silica) using DCM, rotovap to a free-flowing powder, and load as a solid top layer.

Mobile Phase Strategy
  • Standard System: Hexane / Ethyl Acetate.[1][2][3]

  • Alternative (For difficult isomer separation): Toluene / Ethyl Acetate (The aromatic solvent interacts differently with the benzene ring of the chromanone via

    
    -
    
    
    
    stacking).

Recommended Gradient Table:

Volume (CV)*Solvent A (Hexane)Solvent B (EtOAc)Purpose
0–2 CV100%0%Column equilibration & removal of non-polar grease/tars.
2–5 CV95%5%Elution of very non-polar side products.
5–15 CV90%10%Target Elution Zone (Expect product here).
15–20 CV80%20%Flush remaining polar impurities.

*CV = Column Volume

Phase 3: Visualization & Detection

Do not rely on UV alone. Chromanones have distinct reactivities.

MethodObservationSpecificity
UV (254 nm) Dark Spot (Quenching)Detects the conjugated benzene-ketone system. Primary method.
2,4-DNP Stain Orange/Red Spot Specific to Ketones/Aldehydes.[4] Confirms the carbonyl is intact.
Anisaldehyde Violet/Pink upon heatingGeneral stain; helps distinguish product from non-carbonyl impurities.

Phase 4: Troubleshooting & FAQs

Q1: My product is co-eluting with a spot just below it. How do I separate them?

Diagnosis: This is likely the regioisomer (e.g., 8-methyl isomer) or a homologous impurity. The Fix:

  • Switch Solvent: Change from Hexane/EtOAc to Dichloromethane (DCM) / Hexane (isocratic 50:50) or pure DCM. The selectivity changes significantly in chlorinated solvents.

  • Flatten the Gradient: Hold the solvent ratio at the point of elution (e.g., if it comes out at 10% EtOAc, run 8% EtOAc isocratically for 10 CVs).

Q2: The spots on TLC are "streaking" or "tailing" badly.

Diagnosis: Residual acid from the synthesis (PPA/Eaton's Reagent) or phenolic contamination. The Fix:

  • Immediate: Add 1% Triethylamine (Et₃N) to your mobile phase. This neutralizes the acidic sites on the silica gel.

  • Note: Chroman-4-ones are stable to Et₃N.

Q3: I see a strong UV spot, but it doesn't stain with DNP.

Diagnosis: You have likely isolated an intermediate where the ketone is reduced or protected, or it is a non-carbonyl byproduct (like a benzofuran derivative formed by overheating). Action: Check NMR. If the carbonyl carbon signal (~190 ppm) is missing, the reaction failed before purification.

Visualizing the Workflow

Figure 1: Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (1M NaOH Wash) Start->Workup TLC_Check TLC Check (FeCl3 Stain) Workup->TLC_Check Decision Phenols Present? TLC_Check->Decision Decision->Workup Yes (Purple Spot) Load Dry Load on Silica (1:2 Ratio) Decision->Load No (Clean) Column Flash Column (Hex/EtOAc Gradient) Load->Column Fraction_Analysis Fraction Analysis (UV + DNP Stain) Column->Fraction_Analysis

Caption: Step-by-step logic ensuring removal of interfering phenolic contaminants prior to chromatography.

Figure 2: Troubleshooting Matrix

Troubleshooting Issue Chromatography Issue Prob1 Streaking/Tailing Issue->Prob1 Prob2 Co-eluting Isomers Issue->Prob2 Prob3 Poor Recovery Issue->Prob3 Sol1 Add 1% Et3N to Eluent OR Re-wash with NaOH Prob1->Sol1 Sol2 Switch to DCM/Hexane OR Toluene modifier Prob2->Sol2 Sol3 Check solubility (crystallized on column?) Flush with 100% EtOAc Prob3->Sol3

Caption: Decision tree for resolving common separation anomalies during chromanone purification.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts and Chromanone synthesis workups).
  • Patonay, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. Journal of Medicinal Chemistry. (Provides specific elution data for chromanone analogs). Link

  • Reich, H. J. (2017). Common Solvents and their Properties for Chromatography. University of Wisconsin-Madison. Link

Sources

Solving solubility issues of chromanones in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromanone Solubility Optimization

Status: Operational Subject: Troubleshooting Solubility Profiles of Chromanones in DMSO & Methanol Ticket ID: SOL-CHROM-001 Assigned Specialist: Senior Application Scientist (Cheminformatics & Formulation)

Introduction: The Chromanone Paradox

Welcome to the technical support hub. You are likely here because your chromanone derivative (e.g., 4-chromanone, flavanone, or substituted benzopyran) has precipitated in your stock solution or "crashed out" upon addition to assay media.

The Core Problem: Chromanones possess a rigid bicyclic scaffold (benzene fused to a


-pyrone ring). While they appear structurally similar to polar flavonoids, the lack of extensive hydroxylation often renders them highly lipophilic (LogP ~1.5–3.0). They exhibit high crystal lattice energy, meaning they resist breaking their solid-state intermolecular bonds to enter the solution phase.

This guide provides self-validating protocols to solve these specific solubility challenges.

Module 1: Initial Dissolution (Getting it into Solution)

User Issue: "My compound floats as a powder in DMSO or Methanol and won't dissolve even with vortexing."

Technical Diagnosis: This is a kinetic solubility failure. The solvent cannot overcome the crystal lattice energy at room temperature.

The Solubilization Protocol

Do not rely on simple mixing. Use this thermodynamic escalation process:

  • Solvent Selection:

    • DMSO (Dimethyl Sulfoxide): Use for stock solutions (>10 mM).[1] It disrupts

      
      -
      
      
      
      stacking in the chromanone rings.
    • Methanol: Use only for analytical chemistry (HPLC/MS) or if the compound is heat-sensitive. Methanol has lower solubilizing power for rigid lipophiles than DMSO.

  • The "Energy Input" Workflow:

    • Step A (Shear Stress): Vortex at max speed for 60 seconds.

    • Step B (Thermal Activation): If undissolved, heat the sealed vial to 37°C (water bath) for 10 minutes. Why? Solubility is endothermic; heat increases the entropy of the solvent, creating cavities for the solute.

    • Step C (Acoustic Cavitation): Sonicate in an ultrasonic bath for 15 minutes at 40 kHz.

      • Critical Warning: Sonication generates heat. Monitor temperature to prevent degradation if your chromanone has labile substituents (e.g., epoxide groups).

Validation Check: Hold the vial up to a light source. Invert it. If you see "schlieren" lines (swirling refraction patterns), the compound is dissolving but not homogenous. Repeat vortexing.

Module 2: Storage & Stability (The "Hygroscopicity Trap")

User Issue: "My DMSO stock was clear yesterday, but today it is cloudy or frozen in the fridge."

Technical Diagnosis: DMSO Hygroscopicity & Freezing Point Depression.[2] DMSO is aggressively hygroscopic.[2][3] It absorbs water from the atmosphere (up to 33% w/w).

  • The Mechanism: Water molecules disrupt the DMSO-chromanone solvation shell. The chromanone, being hydrophobic, is "squeezed out" of the structured DMSO-water network.

  • The Freeze: Pure DMSO freezes at 18.5°C. A fridge (4°C) freezes it solid. Repeated freeze-thaw cycles promote crystal nucleation (Ostwald ripening).

The "Dry-Chain" Storage Protocol
ParameterProtocol StandardReason
Vial Type Amber glass with PTFE-lined capsPrevents light oxidation; PTFE prevents solvent leaching.
Headspace Argon or Nitrogen backfillDisplaces moist air to prevent water absorption.
Temperature Room Temp (20-25°C) or -20°CAvoid 4°C (Fridge). At RT, it stays liquid. At -20°C, it freezes quickly (better than slow freezing).
Aliquoting Single-use vials (e.g., 50 µL)Eliminates freeze-thaw cycles entirely.

Module 3: The Biological Interface (Preventing "Crash-Out")

User Issue: "When I add my DMSO stock to cell culture media (water), the compound precipitates immediately."

Technical Diagnosis: Dielectric Shock. You are moving the chromanone from a low-dielectric environment (DMSO


) to a high-dielectric environment (Water 

). The hydrophobic effect forces the chromanone molecules to aggregate to minimize water contact.
The Serial Dilution Strategy

Never pipeline 100% DMSO stock directly into water. Use an "Intermediate Solvent Bridge."

Visual Workflow (Graphviz):

DilutionStrategy cluster_0 The 'Soft Landing' Protocol Stock 100% DMSO Stock (10-50 mM) Intermed Intermediate Step (1:10 Dilution) Stock->Intermed Dilute into PBS or Media w/ 10% DMSO Media Final Assay Media (<0.5% DMSO) Stock->Media Direct Addition (High Risk) Intermed->Media Final Dilution Precip PRECIPITATION (Crash Out) Media->Precip If Conc > Solubility Limit

Caption: Figure 1. The "Soft Landing" dilution strategy minimizes kinetic shock, preventing immediate aggregation of lipophilic chromanones.

Step-by-Step Protocol:

  • Prepare Intermediate: Dilute your high-concentration stock (e.g., 10 mM) 10-fold into a "Bridge Solution" (e.g., Media containing 10% DMSO or pure PEG400).

  • Mix Gently: Vortex the intermediate. The high cosolvent concentration keeps the chromanone soluble.

  • Final Dilution: Pipette the intermediate into your final assay plate.

    • Result: The local concentration of chromanone never exceeds the supersaturation limit during mixing.

Module 4: Advanced Troubleshooting FAQ

Q1: My chromanone "oils out" (forms liquid droplets) instead of crystals. Why? A: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the compound is supercooled below its melting point but cannot nucleate crystals.

  • Fix: Sonicate the "oil" to disperse it into a microemulsion, or add a surfactant like Tween-80 (0.01%) to the assay buffer to stabilize the droplets.

Q2: Can I use Methanol for cell culture stocks? A: No. Methanol is cytotoxic at much lower concentrations than DMSO. Furthermore, methanol evaporates rapidly, changing the concentration of your stock solution every time you open the vial. Use Methanol only for chemical analysis (HPLC).

Q3: How do I verify if my compound precipitated in the well plate? It looks clear. A: Micro-precipitates are often invisible to the naked eye.

  • The Test: Measure Absorbance at 600nm (OD600).

  • Logic: Chromanones absorb in UV (<400nm). Any signal at 600nm is due to light scattering from particles (precipitation). If OD600 > 0.05, you have a solubility problem.

Summary of Physicochemical Properties

PropertyChromanone BehaviorImplication for Handling
LogP 1.4 – 3.0 (Lipophilic)Resists aqueous dilution; requires organic cosolvents.
H-Bond Donors Low (0-1 usually)Poor interaction with water; high aggregation tendency.
Crystal Energy High (Planar stacking)Requires heat/sonication to dissolve initially.
DMSO Interaction High SolubilityGood stock solvent, but vulnerable to water uptake.[4]

References

  • Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Gaylord Chemical Literature. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • BenchChem. (2025).[1][3][5] Technical Support Center: Troubleshooting Compound Precipitation in DMSO Stock Solutions.Link

  • PubChem. (2025).[6] Chromanone Compound Summary (CID 68110).[6] National Library of Medicine. Link

Sources

Troubleshooting ring closure in chroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Support Hub .

This guide addresses the technical challenges of synthesizing chroman-4-ones (2,3-dihydro-4H-chromen-4-ones). Unlike generic textbook descriptions, this resource focuses on failure analysis, causality, and self-validating protocols for the two primary synthetic pathways: Intramolecular Friedel-Crafts Acylation and Base-Mediated Cyclization of 2'-Hydroxychalcones .

Phase 1: Diagnostic Decision Matrix

Before troubleshooting, confirm you are applying the correct synthetic strategy for your specific substrate.

Chromanone_Strategy Start Target: Chroman-4-one Substrate Analyze Precursor Availability Start->Substrate RouteA Route A: 3-Phenoxypropanoic Acid Substrate->RouteA Stable Acid Precursor RouteB Route B: 2'-Hydroxyacetophenone + Aldehyde Substrate->RouteB Convergent Synthesis Decision1 Is the phenolic ring electron-rich? RouteA->Decision1 Decision2 Is the aldehyde enolizable? RouteB->Decision2 PPA Protocol 1: PPA Cyclization (Risk: Viscosity/Tar) Decision1->PPA Yes (e.g., -OMe) Eatons Protocol 2: Eaton's Reagent (Cleaner, High Yield) Decision1->Eatons No / Sensitive Base Protocol 3: Base-Mediated (Chalcone Intermediate) Decision2->Base No (Aromatic Aldehyde) AcidCat Risk: Aldol Polymerization Use Pyrrolidine/Acid Decision2->AcidCat Yes (Aliphatic)

Figure 1: Strategic selection for chroman-4-one synthesis. Caption: Select reagents based on substrate electronics to minimize polymerization risks.

Phase 2: Acid-Mediated Cyclization (The Friedel-Crafts Route)

Context: This method involves the cyclization of 3-phenoxypropanoic acids. The critical failure mode here is incomplete cyclization due to poor heat transfer or tar formation due to harsh dehydration.

Troubleshooting Guide: PPA vs. Eaton's Reagent
SymptomProbable CauseCorrective Action
Black Tar / Charring Localized Overheating: PPA (Polyphosphoric Acid) is highly viscous; magnetic stirring fails, creating "hotspots."Switch to Eaton's Reagent (7.7 wt% P₂O₅ in MsOH). It has lower viscosity and allows efficient heat dissipation [1].
Incomplete Reaction Electronic Deactivation: The ring is deactivated (e.g., Halogens). The acylium ion cannot attack.Add Co-solvent: Use Sulfolane or dilute with CH₂Cl₂ if using Eaton's reagent to improve solubility. Increase temp to 80°C (carefully).
Ester Cleavage Acidolysis: The ether linkage cleaves before acylation occurs.Lower Temperature: Run the reaction at 0°C -> RT. If cleavage persists, the substrate is acid-sensitive; switch to Route B.
SOP 1: The Self-Validating Eaton's Reagent Protocol

Why this works: Eaton's reagent generates the reactive acylium ion without the extreme viscosity of PPA, allowing for standard extraction workups rather than the messy "pour-over-ice" method required for PPA.

  • Stoichiometry Check: Calculate 5.0 equivalents of Eaton's reagent relative to the substrate.

  • The "Viscosity Test" (Validation Step):

    • Place substrate in a round-bottom flask.

    • Add Eaton's reagent.[1][2][3] Validation: The stir bar must spin freely at 300 RPM. If it drags, add neat Methanesulfonic acid (MsOH) until fluid.

  • Activation: Heat to 40°C under Nitrogen.

    • Checkpoint: Monitor by TLC every 30 mins. A new spot (less polar than acid) should appear.

  • Quench: Pour reaction mixture slowly into ice-cold saturated NaHCO₃ .

    • Critical: Do not pour water into the acid; the exotherm will decompose the product.

  • Isolation: Extract with EtOAc. Wash with brine.[4] Dry over MgSO₄.[4][5]

Phase 3: Base-Mediated Cyclization (The Chalcone Route)

Context: This is a two-step cascade: Claisen-Schmidt condensation to form a 2'-hydroxychalcone, followed by an intramolecular Michael addition (IMOA) to close the ring.

Mechanism & Failure Points

Chalcone_Mechanism SM 2'-Hydroxy- acetophenone Chalcone 2'-Hydroxychalcone (Open Chain) SM->Chalcone Base (NaOH) Aldol Condensation Ald Aldehyde Ald->Chalcone Chromanone Chroman-4-one (Closed Ring) Chalcone->Chromanone pH Adjustment (Reversible Michael Addn) Chromone Chromone (Oxidized Byproduct) Chalcone->Chromone Oxidation (O2) or Dehydrogenation Chromanone->Chalcone High pH (Ring Opening)

Figure 2: The Chalcone-Chromanone Equilibrium. Caption: High pH favors the open chalcone; neutral/acidic pH favors ring closure.

Troubleshooting Guide: The Equilibrium Trap
SymptomProbable CauseCorrective Action
Product is Yellow/Orange (Should be colorless) Open Chain Chalcone: The ring did not close, or reopened during workup.pH Control: The cyclization (Michael addition) is reversible. High pH favors the open chalcone. Acidify workup to pH 5-6 to lock the ring closed [2].
Product is Unsaturated (Chromone) Oxidation: Presence of air during heating or workup converted chromanone to chromone.Degas Solvents: Sparge solvents with Argon. Use an antioxidant (e.g., BHT) if the substrate is electron-rich.
Low Yield (Aliphatic Aldehydes) Aldol Polymerization: Aliphatic aldehydes self-condense faster than they react with the acetophenone.Switch Catalyst: Use Pyrrolidine/Acetic Acid (enamine mechanism) instead of NaOH for aliphatic aldehydes [3].
SOP 2: One-Pot Microwave Protocol (High Throughput)

Why this works: Microwave irradiation overcomes the activation energy for the intramolecular Michael addition, which is often the rate-limiting step in thermal conditions.

  • Setup: In a microwave vial, dissolve 2'-hydroxyacetophenone (1 equiv) and Aldehyde (1.1 equiv) in EtOH (0.4 M).

  • Catalyst: Add Diisopropylamine (DIPA) (1.1 equiv).

    • Note: DIPA is less nucleophilic than primary amines, reducing byproduct formation.

  • Irradiation: Heat to 160°C for 60 minutes [2].

    • Validation: Pressure should stabilize. If pressure spikes, aldehyde decomposition is occurring—reduce temp to 140°C.

  • Workup (The pH Trap):

    • Dilute with CH₂Cl₂.[4]

    • Wash with 1M HCl (Critical Step).

    • Reasoning: The acid wash protonates the phenolate, forcing the equilibrium toward the closed chromanone ring.

    • Dry and concentrate.[4]

Phase 4: Frequently Asked Questions (FAQs)

Q: My NMR shows a mix of chromanone and chalcone. How do I purify this? A: Do not use silica gel chromatography immediately if the ratio is poor. Silica is slightly acidic and can catalyze ring closure, but it can also trap the open form.

  • Fix: Dissolve the mixture in EtOH with a catalytic amount of NaOAc and reflux for 2 hours. This drives the Michael addition to completion. Then evaporate and purify.[4]

Q: Can I use AlCl₃ for the Friedel-Crafts route? A: It is not recommended. AlCl₃ is too harsh and often leads to intermolecular acylation (polymerization) rather than intramolecular. Eaton's reagent or PPA are superior because they act as both solvent and catalyst, favoring the intramolecular entropy [4].

Q: How do I distinguish Chroman-4-one from Chromone by NMR? A:

  • Chroman-4-one: Look for two triplets (or multiplets) around δ 2.8 (H-3) and δ 4.5 (H-2) . These represent the saturated CH₂-CH₂ linkage.

  • Chromone: Look for two doublets around δ 6.3 (H-3) and δ 7.8 (H-2) . The alkene shift is distinct.

References

  • Eaton, P. E., et al. (1973).[1] "Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid."[1] The Journal of Organic Chemistry.

  • Rauh, D., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry.

  • Kabbe, H. J. (1978). "Synthesis of Chromanones via Enamines." Synthesis.
  • BenchChem Technical Support. (2025). "Troubleshooting low yield in 2,5-Dimethylchroman-4-one reactions." BenchChem Guides.

Sources

Technical Support Center: Optimizing Catalyst Selection for Chromanone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHR-CAT-OPT-001 Subject: Advanced Catalyst Selection & Troubleshooting for Chromanone Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The formation of the chromanone (dihydro-4H-1-benzopyran-4-one) scaffold is a pivotal step in the synthesis of flavonoids, anticancer agents, and neuroprotective drugs. While traditional methods rely on harsh stoichiometric acids, modern drug development demands catalytic, enantioselective, and atom-economical routes.

This guide provides a decision matrix for selecting catalysts based on substrate tolerance and stereochemical requirements, followed by detailed troubleshooting for the three primary catalytic modalities: Asymmetric Organocatalysis , Lewis Acid Catalysis , and Gold(I) Catalysis .

Module 1: Asymmetric Organocatalysis (The "Pharma" Route)

Best For: Creating chiral chromanones with high enantiomeric excess (ee) under mild conditions.[1][2] Primary Mechanism: Oxa-Michael/Aldol Cascade.

The Catalyst System: Jørgensen-Hayashi Catalysts

For substrates involving salicylaldehydes and


-unsaturated aldehydes, chiral secondary amines (diarylsilyl prolinol ethers) are the gold standard. They operate via iminium activation , lowering the LUMO of the enal to facilitate the oxa-Michael addition.
Standard Protocol: Enantioselective Cascade Cyclization
  • Substrates: Salicylaldehyde (1.0 equiv), Cinnamaldehyde derivative (1.5 equiv).

  • Catalyst: (S)-TMS-diphenylprolinol (10-20 mol%).

  • Co-catalyst: Benzoic acid or 2-fluorobenzoic acid (10-20 mol%) to accelerate iminium formation.

  • Solvent: Toluene or DCM (0.1 M).

  • Conditions: Stir at RT for 24–48 h.

  • Workup: Oxidation of the intermediate lactol (if necessary) using PCC or IBX to yield the chromanone.

Visualizing the Mechanism

OxaMichaelCycle Start Start: Chiral Amine Catalyst + Enal Iminium Iminium Ion Formation (LUMO Lowering) Start->Iminium - H2O NuAttack Oxa-Michael Addition (Phenol Attack) Iminium->NuAttack + Salicylaldehyde Enamine Enamine Intermediate (Stereocontrol) NuAttack->Enamine C-O Bond Formed Hydrolysis Hydrolysis & Cyclization Enamine->Hydrolysis Intramolecular Aldol Hydrolysis->Start Catalyst Regeneration Product Chiral Chromanone Hydrolysis->Product Release Catalyst

Figure 1: Catalytic cycle of the amine-mediated oxa-Michael/aldol cascade for chromanone synthesis.

Module 2: Lewis Acid Optimization (The "Process" Route)

Best For: Robust, scalable synthesis of achiral chromanones via intramolecular Friedel-Crafts acylation. The Shift: Moving from stoichiometric


 (harsh, waste-heavy) to catalytic Metal Triflates.
Comparative Data: Catalyst Performance
CatalystLoadingTemp (°C)Yield (%)AdvantagesDisadvantages
AlCl₃ 1.2–2.0 equiv80–12085–95Cheap, reliableStoichiometric waste, moisture sensitive, "tar" formation.
PPA Solvent10070–90Solvent & catalystViscous, difficult workup, non-recyclable.
Sc(OTf)₃ 1–5 mol%60–8088–96Water tolerant, recyclableExpensive, requires high-purity substrates.
Hf(OTf)₄ 1–5 mol%8090–95High turnover freq (TOF)Sensitive to basic impurities.
Protocol: Sc(OTf)₃ Catalyzed Cyclization
  • Substrate: 3-(3-methoxyphenoxy)propanoic acid.

  • Catalyst: Scandium(III) triflate (5 mol%).

  • Solvent: Nitromethane (

    
    ) or Toluene (Nitromethane stabilizes the acylium intermediate).
    
  • Reaction: Heat to 80°C for 6 hours.

  • Validation: Monitor disappearance of carboxylic acid peak via IR (

    
    ) and appearance of ketone (
    
    
    
    ).

Module 3: Gold(I) Catalysis (The "Specialized" Route)

Best For: Synthesis from propargyl aryl ethers (alkyne activation).[3] Mechanism: Intramolecular hydroalkoxylation or carbodemetallation.

Key Insight

Standard Lewis acids fail with alkynes. Gold(I) acts as a "soft" Lewis acid, activating the


-system of the alkyne for nucleophilic attack by the aromatic ring (or pendant oxygen).
Recommended Catalyst System
  • Catalyst: BrettPhosAuNTf2 or Me4tBuXPhosAuNTf2.[3]

  • Why? Bulky biaryl phosphine ligands prevent catalyst dimerization and improve regioselectivity toward the endo-dig cyclization required for the 6-membered chromanone ring.

Troubleshooting Center (FAQ)

Category 1: Reaction Stalling & Kinetics

Q: My organocatalytic reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product inhibition or water accumulation.

  • Fix:

    • Water Management: The formation of the iminium ion releases water. If the solvent is "too dry," the catalyst turnover slows (hydrolysis step blocked). If too wet, the iminium hydrolyzes prematurely. Add 4Å molecular sieves after the reaction initiates, or maintain a precise water content (approx. 2-5 equiv).

    • Acid Additive: Ensure you are using a co-acid (e.g., 2-fluorobenzoic acid). The reaction is often faster with a slightly acidic pH to assist the condensation steps.

Q: My Friedel-Crafts reaction with Sc(OTf)₃ turned black and yield is low.

  • Diagnosis: Polymerization of the electron-rich phenol ring.

  • Fix:

    • Concentration: Dilute the reaction. High concentrations favor intermolecular polymerization over intramolecular cyclization.

    • Temperature: Lower the temperature by 10°C and extend time.

    • Alternative: Switch to Eaton’s Reagent (

      
       in Methanesulfonic acid) if the triflate fails; it is milder than PPA but often cleaner.
      
Category 2: Stereoselectivity Issues

Q: I am getting racemic product despite using (S)-TMS-diphenylprolinol.

  • Diagnosis: Background reaction or racemization of the product.[4]

  • Fix:

    • Background Check: Run a blank reaction without catalyst. If the reaction proceeds, your temperature is too high, or the substrate is too reactive (e.g., highly activated nitro-olefins). Lower temperature to 0°C or -20°C.

    • Retro-Michael: The oxa-Michael addition is reversible. If you leave the reaction too long, thermodynamic equilibration leads to racemization. Quench immediately upon consumption of starting material.

Category 3: Regioselectivity (Gold Catalysis)

Q: In Gold-catalyzed synthesis, I see a 5-membered ring (coumaran) byproduct.

  • Diagnosis: 5-exo-dig vs. 6-endo-dig competition.

  • Fix:

    • Ligand Switch: Switch to a bulkier ligand (e.g., from

      
       to 
      
      
      
      ). Steric bulk around the Gold center disfavors the tighter transition state required for the 5-membered ring.
    • Solvent: Use protic solvents (MeOH) which can assist in proton transfer steps favoring the 6-membered ring in specific cascade sequences.

Decision Matrix: Catalyst Selection Workflow

CatalystSelection Start Start: Select Substrate Precursor Q1 Is the target Chiral? Start->Q1 ChiralYes Yes: Asymmetric Synthesis Q1->ChiralYes Yes ChiralNo No: Achiral/Racemic Q1->ChiralNo No Substrate1 Substrate: Salicylaldehyde + Enal ChiralYes->Substrate1 Cat1 Use: Jørgensen-Hayashi (Organocatalysis) Substrate1->Cat1 Q2 Functional Group Sensitivity? ChiralNo->Q2 SensitiveYes High Sensitivity (Acid labile groups) Q2->SensitiveYes Yes SensitiveNo Robust Substrate Q2->SensitiveNo No Alkyne Substrate: Propargyl Aryl Ether Q2->Alkyne Alkyne Substrate Cat2 Use: Sc(OTf)3 or Hf(OTf)4 (Mild Lewis Acid) SensitiveYes->Cat2 Cat3 Use: Eaton's Reagent (Cost Effective) SensitiveNo->Cat3 Cat4 Use: Au(I) Catalysis (BrettPhosAuNTf2) Alkyne->Cat4

Figure 2: Decision tree for selecting the optimal catalytic system based on substrate and stereochemical needs.

References

  • Organocatalytic Synthesis (Oxa-Michael)

    • Title: Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction.[4][5][6]

    • Source: National Institutes of Health (NIH) / Vertex AI.
    • URL:[Link]

  • Gold Catalysis (Propargylation)

    • Title: One-Pot Regio- and Diastereoselective Gold-Catalyzed Propargylation of in Situ Activ
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Lewis Acid Optimization (Friedel-Crafts)

    • Title: Lewis acid promoted construction of chromen-4-one and isoflavone scaffolds.[7]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Troubleshooting & Scale-Up: Title: Technical Support Center: Scale-Up Production of Chromanone-Based Compounds. Source: BenchChem Technical Guides.

Sources

Technical Support Center: Purification of Chromanone from Acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted acetophenone from chromanone product mixtures. Our focus is on providing practical, field-proven insights to overcome common purification challenges.

Introduction

The synthesis of chromanones often involves the use of acetophenone derivatives as starting materials.[1][2] Consequently, the final product mixture frequently contains unreacted acetophenone, which can be challenging to remove due to its physical properties. This guide outlines several effective purification strategies and provides detailed protocols to ensure the high purity of your chromanone products.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the purification of chromanone.

Q1: Why is it difficult to remove acetophenone from my chromanone product?

A1: The primary challenge lies in the similar polarities and relatively high boiling point of acetophenone (202 °C).[3][4] This makes separation by standard techniques like simple distillation or a single solvent extraction inefficient, especially if the chromanone product has a similar polarity.

Q2: I tried removing acetophenone with a rotovap, but it's not working. What should I do?

A2: Due to its high boiling point, removing acetophenone completely via a standard rotary evaporator is often difficult.[5] Vacuum distillation is a more effective method for removing high-boiling solvents and impurities.[3][6][7]

Q3: Can I use a simple solvent wash to remove acetophenone?

A3: While a solvent wash might remove some acetophenone, its effectiveness depends on the solubility differences between your chromanone product and acetophenone in the chosen solvent. Acetophenone is soluble in many common organic solvents like diethyl ether, isopropanol, and n-hexane.[8] If your chromanone product is also highly soluble in the same solvent, a simple wash will not be very effective.

Q4: What is the most common method for purifying chromanones?

A4: Flash column chromatography is a widely used and effective method for the purification of chromanone derivatives.[9][10][11][12] It allows for the separation of compounds with different polarities, making it well-suited for removing unreacted starting materials like acetophenone.

Troubleshooting Guides & Detailed Protocols

This section provides a more in-depth look at various purification techniques, including troubleshooting tips and step-by-step protocols.

Method 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[13] By selecting an appropriate solvent system, acetophenone can be effectively separated from the desired chromanone product.

Scientific Principle

This technique relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[14] Compounds with higher polarity will have a stronger affinity for the polar silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Poor Separation Inappropriate solvent system (eluent).Optimize the eluent by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.3-0.7 for your chromanone product and a significant difference in Rf values between the product and acetophenone.[15][16]
Column overloading.Reduce the amount of crude product loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[14]
Product Elutes with Acetophenone The polarity of the eluent is too high.Decrease the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of hexane.
Product Does Not Elute The polarity of the eluent is too low.Gradually increase the polarity of the eluent. A gradient elution, where the polarity of the solvent is increased over time, can be very effective.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal eluent for separation.[16]

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude product.

    • Pack the column with silica gel as a slurry in the chosen eluent.[15] Ensure the packing is uniform to avoid channeling.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.[13]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC to identify the fractions containing the purified chromanone.

  • Product Isolation:

    • Combine the fractions containing the pure chromanone product.

    • Remove the solvent using a rotary evaporator to obtain the purified chromanone.

Method 2: Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. This method is effective if the chromanone product is a solid and has significantly different solubility in a particular solvent compared to acetophenone.

Scientific Principle

This method relies on the principle that the solubility of a compound in a solvent generally increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the solvent.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
No Crystals Form Too much solvent was used.Evaporate some of the solvent and allow the solution to cool again.
The solution is not saturated.Concentrate the solution by boiling off some of the solvent.
Oily Product Forms The boiling point of the solvent is higher than the melting point of the product.Choose a solvent with a lower boiling point.
The product is precipitating too quickly.Reheat the solution to dissolve the oil, then allow it to cool more slowly.
Low Recovery The product is too soluble in the chosen solvent.Select a solvent in which the product has lower solubility at room temperature.
Crystals were filtered before crystallization was complete.Cool the solution in an ice bath to maximize crystal formation before filtering.
Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the chromanone product well when hot but poorly when cold, while acetophenone should remain soluble at cold temperatures.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Method 3: Liquid-Liquid Extraction with Sodium Bisulfite

This chemical method is particularly useful for removing aldehydes and some reactive ketones, including acetophenone, from a reaction mixture.[17][18][19]

Scientific Principle

Acetophenone, being a methyl ketone, can react with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct.[17][18] This allows for the separation of the acetophenone-bisulfite adduct from the organic phase containing the chromanone product through liquid-liquid extraction. The reaction is reversible, and the ketone can be regenerated from the aqueous layer by adding a base.[18]

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Incomplete Removal of Acetophenone Insufficient contact time or amount of bisulfite solution.Increase the shaking time and/or use a larger volume of the saturated sodium bisulfite solution.
The reaction is slow for sterically hindered ketones.While acetophenone is generally reactive, very hindered ketones may react more slowly. Consider increasing the reaction time.
Emulsion Formation Vigorous shaking or similar densities of the two phases.Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Adding a small amount of brine can also help to break up emulsions.
Experimental Protocol: Bisulfite Extraction
  • Dissolution:

    • Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction:

    • Add a saturated aqueous solution of sodium bisulfite to the separatory funnel.

    • Shake the funnel vigorously for several minutes to ensure thorough mixing.[19] Release the pressure periodically.

  • Phase Separation:

    • Allow the layers to separate. The aqueous layer will contain the acetophenone-bisulfite adduct.

    • Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified chromanone product.

Method 4: Distillation

Distillation can be an effective method for separating liquids with different boiling points.[3] Since acetophenone has a high boiling point, this method is most suitable if the chromanone product has a significantly different boiling point or is a non-volatile solid.

Scientific Principle

This technique separates components of a liquid mixture based on differences in their vapor pressures. The component with the lower boiling point will vaporize more readily and can be collected as a distillate.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Poor Separation The boiling points of acetophenone and the chromanone product are too close.Use a fractional distillation column with a higher number of theoretical plates for better separation.[20]
Product Decomposition The required distillation temperature is too high, causing the chromanone to decompose.Perform the distillation under vacuum to lower the boiling points of the components.[3][6][7]
Bumping Uneven boiling of the liquid.Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Experimental Protocol: Vacuum Distillation
  • Apparatus Setup:

    • Set up a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.

  • Sample Preparation:

    • Place the crude product mixture in the distillation flask along with a few boiling chips or a stir bar.

  • Distillation:

    • Begin heating the distillation flask gently while applying a vacuum.

    • Collect the fraction that distills at the boiling point of acetophenone under the applied pressure.

    • The chromanone product will remain in the distillation flask if it is non-volatile or will distill at a different temperature.

Data Summary & Comparison of Methods

The following table provides a comparative overview of the different purification methods.

Method Principle of Separation Best Suited For Advantages Disadvantages
Flash Column Chromatography Differential adsorption based on polarity.[14]General purpose purification of most chromanones.High resolution, applicable to a wide range of compounds.Can be time-consuming and requires significant solvent volumes.
Recrystallization Difference in solubility at different temperatures.Solid chromanone products.Can provide very pure crystals, relatively inexpensive.Not suitable for oils or amorphous solids, potential for product loss in the mother liquor.
Liquid-Liquid Extraction (Bisulfite) Chemical reaction to form a water-soluble adduct.[17][18]Removing small to moderate amounts of acetophenone.Fast and efficient for reactive ketones.Not effective for all ketones, requires a chemical modification of the impurity.
Distillation Difference in boiling points.Liquid chromanones with boiling points significantly different from acetophenone, or non-volatile solid products.Good for large-scale purification.Requires a significant difference in boiling points, potential for thermal degradation of the product.[7]

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of a chromanone product from a reaction mixture containing unreacted acetophenone.

PurificationWorkflow Start Crude Reaction Mixture (Chromanone + Acetophenone) Initial_Assessment Initial Assessment (TLC, NMR) Start->Initial_Assessment Is_Product_Solid Is Product a Solid? Initial_Assessment->Is_Product_Solid Bisulfite_Extraction Bisulfite Extraction Initial_Assessment->Bisulfite_Extraction  Consider as an alternative or pre-purification step Recrystallization Recrystallization Is_Product_Solid->Recrystallization Yes Is_BP_Different Significant BP Difference? Is_Product_Solid->Is_BP_Different No Final_Product Pure Chromanone Recrystallization->Final_Product Distillation Vacuum Distillation Is_BP_Different->Distillation Yes Column_Chromatography Flash Column Chromatography Is_BP_Different->Column_Chromatography No Distillation->Final_Product Column_Chromatography->Final_Product Bisulfite_Extraction->Column_Chromatography

Caption: A decision-making workflow for selecting the appropriate purification method.

References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146–1152. [Link]

  • Sciencemadness Discussion Board. (2012, October 30). Synthesis of Acetophenone. [Link]

  • Barnicki, S. D. (1994). U.S. Patent No. 4,433,173. Washington, DC: U.S.
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 57639. [Link]

  • PrepChem.com. (n.d.). Preparation of acetophenone. [Link]

  • Gildert, G. R., & Presson, R. D. (1985). U.S. Patent No. 4,559,110. Washington, DC: U.S.
  • Chemistry Stack Exchange. (2025, May 11). How to separate phenacyl bromide and acetophenone?. [Link]

  • Organic Syntheses. (n.d.). Benzalacetophenone. [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e57639. [Link]

  • JoVE. (2022, December 19). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. [Link]

  • Reddit. (2024, September 25). Removing acetophenone from reaction mixture. r/chemistry. [Link]

  • University College London. (2016, August 15). ECO-FRIENDLY PRODUCTION OF CHEMICALS 1. IMPROVEMENT OF ENZYMATIC PRODUCTION OF ACETOPHENONE BY DIRECT EXTRACTION. [Link]

  • ResearchGate. (n.d.). Liquid-liquid extraction data of methyl ethyl ketone from n-hexane using ethylene glycol at 298.15–313.15 K. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • ResearchGate. (2018, May 10). How to remove unreacted 2-hydroxy acetophenone from chalcone?. [Link]

  • Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6872-6893. [Link]

  • Deshmukh, M. B., et al. (2014). A practical one pot synthesis of novel 2-hydroxy-4-chromanone derivatives from 3-formylchromone. Journal of the Serbian Chemical Society, 79(11), 1327-1333. [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

  • Schering, A. (1984). U.S. Patent No. 4,479,007. Washington, DC: U.S.
  • University of Victoria. (n.d.). Column chromatography. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Chinese Journal of Chemistry. (2013). Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis. [Link]

  • Unknown. (n.d.). column chromatography.pdf. [Link]

  • ResearchGate. (n.d.). Synthesis of chromone derivatives. [Link]

  • Nchinda, A. T. (1998). Chemical studies of selected chromone derivatives (Doctoral dissertation, University of Cape Town). [Link]

  • National Center for Biotechnology Information. (n.d.). Acetophenone. PubChem. [Link]

  • Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. [Link]

  • Sciencemadness Wiki. (2024, January 13). Acetophenone. [Link]

  • Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns. [Link]

  • Dighade, A. S., & Dighade, S. R. (2013). Synthesis of Iodo-Flavanones and Chromanones. Trade Science Inc.[Link]

  • ResearchGate. (2025, August 6). Extraction and characterization of chromone from Alangium salvifolium. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4'-Ethoxy acetophenone on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. [Link]

  • Cortés, I., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Beilstein Journal of Organic Chemistry, 17, 1378–1387. [Link]

  • Semantic Scholar. (n.d.). Asymmetric Synthesis of Chromanone Lactones via Vinylogous Conjugate Addition of Butenolide to 2-Ester Chromones. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]

  • Lu, Y., et al. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Chemistry – An Asian Journal, 15(22), 3794-3797. [Link]

  • Solubility of Things. (n.d.). Chromone. [Link]

  • Liu, Y., et al. (2019). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Organic & Biomolecular Chemistry, 17(4), 743-746. [Link]

  • ResearchGate. (n.d.). A. General procedure for the preparation of monomeric chromanone.... [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 6-Methoxy-7-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-Methoxy-7-methylchroman-4-one . It is designed for researchers requiring rigorous structural validation and differentiation from isomeric impurities.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists Status: Technical Reference (Level 400)[1][2]

Executive Summary: The Structural Mandate

In drug discovery, the chroman-4-one scaffold is a privileged structure, serving as a precursor to flavonoids and isoflavonoids with potent anti-inflammatory and anticancer activities.[2] 6-Methoxy-7-methylchroman-4-one presents a specific analytical challenge: distinguishing it from its regioisomer, 7-Methoxy-6-methylchroman-4-one .

This guide moves beyond basic peak listing. It establishes a self-validating protocol using 1H NMR to definitively assign regiochemistry, comparing the standard CDCl₃ method against alternative solvent systems and isomeric controls.

Core Analysis: The 1H NMR Fingerprint

Solvent: Chloroform-d (CDCl₃) | Frequency: 400 MHz+ recommended[2]

The spectrum of 6-Methoxy-7-methylchroman-4-one is defined by three distinct zones: the aliphatic "chroman" ring, the aromatic core, and the substituents.[2]

A. Predicted Chemical Shift Data (CDCl₃)

Note: Values are derived from chemometric analysis of the chroman-4-one core and substituent additivity rules.

Proton AssignmentTypeShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Insight
H-5 Aromatic7.30 – 7.45 Singlet (s)1H-Deshielded by the peri-carbonyl effect (C=O anisotropy).[2] Diagnostic for C5 position.
H-8 Aromatic6.35 – 6.50 Singlet (s)1H-Shielded by the ortho-oxygen (O1) lone pair donation.
C2-H₂ Aliphatic4.45 – 4.55 Triplet (t)2H~6.5Deshielded by direct attachment to Ether Oxygen (O1).
-OCH₃ (C6) Methoxy3.80 – 3.85 Singlet (s)3H-Characteristic methoxy resonance.[2]
C3-H₂ Aliphatic2.70 – 2.80 Triplet (t)2H~6.5Alpha to Carbonyl (C4). Forms an A₂X₂ system with C2-H₂.
-CH₃ (C7) Methyl2.15 – 2.25 Singlet (s)3H-Benzylic methyl group.[2]
B. The "Singlet-Singlet" Diagnostic

The most critical feature for confirming the 6,7-substitution pattern is the aromatic region.

  • Observation: You must see two distinct singlets (H5 and H8).

  • Logic:

    • If the substituents were at 5,7 or 6,8, you would see meta-coupling (d, J ~2 Hz).[2]

    • If the substituents were at 7,8, you would see ortho-coupling (d, J ~8 Hz).

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Choosing the right solvent is not merely about solubility; it dictates spectral resolution and water interference.

FeatureCDCl₃ (Recommended) DMSO-d₆ (Alternative) Verdict
Resolution High. Sharp peaks, minimal viscosity broadening.[2]Moderate. Higher viscosity can broaden multiplets (especially H2/H3).[2]CDCl₃ Wins for fine structure analysis.
Water Peak ~1.56 ppm (Usually non-interfering).[2]~3.33 ppm (Strong). Critical Risk: Can overlap with -OCH₃ or C3-H₂ signals.CDCl₃ Wins for integration accuracy.
Exchangeables Poor for -OH/-NH detection.Excellent (stabilizes exchangeable protons).Tie. Irrelevant for this specific molecule (no -OH), but vital if precursor phenols are present.
Solubility Excellent for this lipophilic ether/ketone.Good, but unnecessary.CDCl₃ Wins.

Protocol Recommendation: Use CDCl₃ as the primary standard.[2] Switch to DMSO-d₆ only if you suspect the presence of polar phenolic precursors (e.g., 2-hydroxy-5-methoxy-4-methylacetophenone) that are insoluble in chloroform.

Comparison 2: Regioisomer Differentiation (The "Self-Validating" System)

The primary risk in synthesizing this compound is obtaining the isomer: 7-Methoxy-6-methylchroman-4-one .[2] Both isomers show two aromatic singlets and similar aliphatic triplets. 1D NMR is insufficient for absolute proof.

The Solution: NOE (Nuclear Overhauser Effect) Difference Spectroscopy To validate your structure without growing crystals, you must use NOE.[2]

  • Hypothesis:

    • Target (6-OMe, 7-Me): The Methyl group (C7) is spatially close to H8 .[2] The Methoxy group (C6) is close to H5 .[2]

    • Isomer (7-OMe, 6-Me): The Methyl group (C6) is spatially close to H5 .[2] The Methoxy group (C7) is close to H8 .

  • Experimental Protocol:

    • Irradiate the Methyl singlet (~2.2 ppm).[2]

    • Observe the aromatic region.[2][3][4]

    • Result for Target: Enhancement of the Shielded Singlet (H8, ~6.4 ppm) confirms the Methyl is at C7 (next to H8).[2]

    • Result for Isomer: Enhancement of the Deshielded Singlet (H5, ~7.4 ppm) confirms the Methyl is at C6 (next to H5).[2]

Visualizing the Logic Flow

The following diagram illustrates the decision matrix for validating the structure of 6-Methoxy-7-methylchroman-4-one.

NMR_Analysis_Flow Start Crude Product Analysis Solvent Dissolve in CDCl3 Start->Solvent Aromatic_Check Check Aromatic Region (6.0 - 8.0 ppm) Solvent->Aromatic_Check Singlets Two Singlets Observed? Aromatic_Check->Singlets Coupling Doublets (Ortho/Meta)? Aromatic_Check->Coupling Regio_Check Differentiation Step: Irradiate Methyl (-CH3) @ 2.2 ppm Singlets->Regio_Check Yes (H5, H8) Wrong_Sub Incorrect Substitution Pattern (Not 6,7-disubstituted) Coupling->Wrong_Sub Yes NOE_H8 NOE Observed on Shielded Signal (H8 ~6.4 ppm) Regio_Check->NOE_H8 NOE_H5 NOE Observed on Deshielded Signal (H5 ~7.4 ppm) Regio_Check->NOE_H5 Confirmed CONFIRMED: 6-Methoxy-7-methylchroman-4-one NOE_H8->Confirmed Isomer ISOMER IDENTIFIED: 7-Methoxy-6-methylchroman-4-one NOE_H5->Isomer

Caption: Decision tree for structural validation using 1D NMR and NOE Difference experiments.

Experimental Protocol: Standard Characterization Workflow

Objective: Obtain publication-quality spectral data and confirm regiochemistry.

  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid into a clean vial.

    • Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

    • Tip: Filter through a small plug of glass wool if any turbidity remains (removes inorganic salts).

  • Acquisition Parameters (Standard 1D):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for aromatic integration accuracy).

    • Scans (NS): 16–32 scans are sufficient for this concentration.

  • Processing:

    • Window Function: Apply exponential multiplication (EM) with LB = 0.3 Hz.

    • Phasing: Manual phasing is critical for the aliphatic triplets (C2/C3) to prevent baseline distortion.

    • Referencing: Set TMS to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

  • Validation Check:

    • Verify the integral ratio of Methoxy (3H) : Methyl (3H) : Aromatic (1H+1H) .[2] Deviations >10% indicate impurity overlap.

References

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Sigma-Aldrich. 2,2-Dimethyl-7-ethoxy-6-methoxy-4-chromanone Product Data. Retrieved from

  • SpectraBase. 6,7-Dimethoxy-2,2-dimethyl-4-chromanone 1H NMR Spectrum. Retrieved from

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. Retrieved from

  • National Institutes of Health (NIH). Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. Retrieved from

Sources

IR spectroscopy peaks for carbonyl group in chroman-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Carbonyl Group (C=O) IR Spectroscopy in Chroman-4-ones: A Comparative Analysis for Researchers

For professionals in chemical research and drug development, the chroman-4-one scaffold is a "privileged structure," appearing in a vast array of natural products and synthetic compounds with significant biological activity.[1][2][3] Infrared (IR) spectroscopy serves as a fundamental, first-pass analytical tool for characterizing these molecules. The carbonyl (C=O) stretching vibration is arguably the most prominent and informative peak in the IR spectrum of a chroman-4-one, offering a window into the electronic environment of the entire heterocyclic system.[4][5]

The Fundamental Principles of the Carbonyl Stretch

The C=O bond in any molecule produces a strong and sharp absorption band in the IR spectrum, typically found between 1670 cm⁻¹ and 1780 cm⁻¹.[4][6] Its intensity is a direct result of the large change in dipole moment (dµ/dx) during the stretching vibration, a consequence of the significant electronegativity difference between carbon and oxygen.[5]

The precise frequency of this vibration is exquisitely sensitive to its molecular environment. The key factors influencing the C=O peak position are:

  • Electronic Effects (Resonance and Induction): Substituents on the chroman-4-one skeleton can donate or withdraw electron density, altering the C=O bond order. Electron-donating groups (EDGs) tend to lower the frequency, while electron-withdrawing groups (EWGs) typically increase it.[7][8]

  • Conjugation: Conjugation of the carbonyl group with an aromatic ring or a double bond generally lowers the stretching frequency by 30-40 cm⁻¹ due to delocalization of π-electrons, which reduces the double-bond character of the C=O bond.[7][9]

  • Hydrogen Bonding: Inter- or intramolecular hydrogen bonding to the carbonyl oxygen weakens the C=O bond, causing a significant shift to a lower wavenumber (frequency).[10]

  • Ring Strain: Incorporating a carbonyl group into a strained ring system (e.g., 5- or 4-membered rings) increases the stretching frequency.[7][9] For the 6-membered dihydropyranone ring in chroman-4-one, this effect is less pronounced compared to smaller rings.

Comparative Analysis of C=O Frequencies in Substituted Chroman-4-ones

The parent, unsubstituted 4-chromanone exhibits its carbonyl absorption at approximately 1680-1690 cm⁻¹ . The exact position can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film, or solution). This value serves as our baseline for comparison.

The Influence of Aromatic Ring Substituents

Substituents on the fused benzene ring exert a profound influence on the C=O frequency, primarily through resonance and inductive effects.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) placed at positions 6 or 7 decrease the C=O stretching frequency. This occurs because the lone pair of electrons on the oxygen atom can be delocalized through resonance into the aromatic ring and towards the carbonyl group. This delocalization increases the single-bond character of the C=O bond, weakening it and lowering the energy (frequency) required to stretch it. For instance, 7-((3-(trifluoromethyl)benzyl)oxy)chroman-4-one shows a C=O peak at 1681 cm⁻¹.[11]

  • Electron-Withdrawing Groups (EWGs): Halogens (-F, -Cl, -Br) are classic examples of EWGs. While they possess lone pairs capable of resonance donation, their strong electronegativity results in a dominant electron-withdrawing inductive effect. This effect pulls electron density away from the carbonyl group, increasing its double-bond character and bond strength. Consequently, the C=O stretching frequency shifts to a higher wavenumber. This is observed in various halogenated chroman-4-one derivatives.[1][12]

  • The Special Case of 5-Hydroxy Chelation: A hydroxyl group at the C-5 position dramatically lowers the C=O frequency. This is not primarily a resonance effect but is due to strong intramolecular hydrogen bonding between the 5-OH proton and the C-4 carbonyl oxygen, a phenomenon known as chelation. This hydrogen bond significantly weakens the C=O double bond, resulting in a large bathochromic (red) shift. This effect is well-documented in the analogous flavanone and isoflavanone systems, where the C=O frequency can be lowered by 20-30 cm⁻¹.[13]

The following diagram illustrates how these electronic effects modulate the carbonyl bond character.

G cluster_0 Effect of Electron-Donating Group (EDG) at C7 cluster_1 Effect of Electron-Withdrawing Group (EWG) at C6/C8 EDG EDG (-OCH₃, -OH) at C7 CO_EDG C=O Bond EDG->CO_EDG Resonance Donation (+R) Result_EDG Lower Frequency (More single-bond character) CO_EDG->Result_EDG EWG EWG (-Cl, -Br) at C6/C8 CO_EWG C=O Bond EWG->CO_EWG Inductive Withdrawal (-I) Result_EWG Higher Frequency (More double-bond character) CO_EWG->Result_EWG

Caption: Electronic effects of substituents on the chroman-4-one C=O bond.

Quantitative Data Summary

The table below summarizes experimentally observed C=O stretching frequencies from the literature for a variety of substituted chroman-4-ones. This data provides a clear, quantitative comparison of the effects discussed.

Substituent(s) and Position(s)C=O Stretching Frequency (ν_C=O) [cm⁻¹]Reference
Unsubstituted~1685[14]
7-O-benzyl (trifluoromethyl substituted)1681[11]
6-Methoxy-2-pentyl193.0 (Typo in source, likely ~1693)¹[1]
2-Pentyl192.7 (Typo in source, likely ~1692)¹[1]
3-yl-acetate, 8-chloro191.8 (Typo in source, likely ~1691)¹[12]
3-yl-acetate, 7-bromo191.7 (Typo in source, likely ~1691)¹[12]
3-yl-acetate, 7-chloro191.5 (Typo in source, likely ~1691)¹[12]

¹Note: The values cited from references[12] and[1] appear to have a typographical error in the original publication's NMR data section (e.g., 192.7 instead of a value in the ~1690 range). The values are included for completeness but should be interpreted with caution. The general trend of substituent effects remains valid.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure reproducible and accurate data, a standardized experimental protocol is crucial. The following describes a general procedure for obtaining the IR spectrum of a chroman-4-one sample using the KBr pellet method.

Workflow Diagram

G start Start sample_prep 1. Sample Preparation ~1 mg of chroman-4-one ~100 mg of dry KBr start->sample_prep grinding 2. Grinding Grind to fine powder in an agate mortar sample_prep->grinding pressing 3. Pellet Pressing Press mixture under high pressure (8-10 tons) grinding->pressing pellet_check 4. Pellet Inspection Check for transparency and uniformity pressing->pellet_check pellet_check->grinding Pellet unsatisfactory analysis 5. FTIR Analysis Place pellet in sample holder and acquire spectrum pellet_check->analysis Pellet OK end End analysis->end

Sources

A Comparative Analysis of the Mass Spectrometry Fragmentation of 6-Methoxy-7-methylchroman-4-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Methoxy-7-methylchroman-4-one, a substituted chromanone of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fragmentation behavior of this class of compounds.

Introduction to Chromanones and their Mass Spectral Behavior

Chroman-4-ones are a class of heterocyclic compounds featuring a benzopyran-4-one core structure. They are prevalent in various natural products and serve as important scaffolds in the synthesis of bioactive molecules.[1] The fragmentation of the chromanone ring system under electron ionization is influenced by its inherent structural features and the nature of its substituents. A common fragmentation pathway observed for the parent chromone ring involves a retro-Diels-Alder reaction.[2][3] However, the presence of substituents, such as the methoxy and methyl groups in 6-Methoxy-7-methylchroman-4-one, introduces additional and often more dominant fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

To ensure the generation of reliable and reproducible mass spectral data, a standardized experimental protocol is essential. The following outlines a typical procedure for the analysis of 6-Methoxy-7-methylchroman-4-one using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation:

  • A pure sample of 6-Methoxy-7-methylchroman-4-one is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • The solution is then diluted to a final concentration of 10-100 µg/mL for injection into the GC-MS system.

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injection Mode: Splitless

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[2]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

Rationale for Parameter Selection:

The use of a 70 eV electron energy is a standard in EI-MS, as it provides sufficient energy to induce fragmentation and generate reproducible spectra that can be compared with library data.[4] The GC temperature program is designed to ensure proper volatilization and chromatographic separation of the analyte.

Proposed Fragmentation Pattern of 6-Methoxy-7-methylchroman-4-one

The mass spectrum of 6-Methoxy-7-methylchroman-4-one is expected to be characterized by a series of fragment ions resulting from the cleavage of the methoxy and methyl groups, as well as the heterocyclic ring. The molecular ion peak (M+) would appear at m/z 192, corresponding to the molecular weight of the compound.

Key Fragmentation Pathways:

The primary fragmentation events are anticipated to involve the loss of a methyl radical from the methoxy group and the loss of a hydrogen radical from the methyl group, followed by further cleavages of the chromanone core.

fragmentation_pattern M M+• (m/z 192) 6-Methoxy-7-methylchroman-4-one F1 m/z 177 [M - CH3]• M->F1 - •CH3 F2 m/z 164 [M - CO]• M->F2 - CO F3 m/z 149 [M - CH3 - CO]• F1->F3 - CO F4 m/z 136 F2->F4 - CO F5 m/z 108 F4->F5 - CO

Caption: Proposed EI-MS fragmentation of 6-Methoxy-7-methylchroman-4-one.

Interpretation of the Fragmentation Diagram:

  • Loss of a Methyl Radical (m/z 177): A prominent peak is expected at m/z 177, corresponding to the loss of a methyl radical (•CH3) from the methoxy group. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.[5]

  • Loss of Carbon Monoxide (m/z 164): The molecular ion can undergo the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of ketones, to yield an ion at m/z 164.[6]

  • Sequential Loss of Methyl and Carbon Monoxide (m/z 149): The fragment ion at m/z 177 can further lose a molecule of carbon monoxide to produce an ion at m/z 149.

  • Further Ring Fragmentation: Subsequent losses of CO and other small neutral molecules from the initial fragment ions would lead to smaller fragments observed in the lower mass range of the spectrum.

Comparative Analysis with Structurally Related Compounds

To provide a comprehensive understanding, it is instructive to compare the expected fragmentation pattern of 6-Methoxy-7-methylchroman-4-one with that of related chromanone structures.

CompoundKey Fragmentation PathwaysDistinguishing Features
Chroman-4-one Retro-Diels-Alder reaction is a major pathway.Absence of substituent-driven fragmentations.
6-Methoxychroman-4-one Primary loss of a methyl radical from the methoxy group.Lacks fragments resulting from the methyl group at the 7-position.
7-Methylchroman-4-one Dominated by benzylic cleavage (loss of a hydrogen radical).Absence of fragmentation associated with the methoxy group.
6-Methoxy-7-methylchroman-4-one Combination of methoxy and methyl group fragmentations.Presence of fragments resulting from the loss of both •CH3 and subsequent CO.

This comparative table highlights how the specific substitution pattern on the chromanone ring dictates the predominant fragmentation pathways, allowing for the differentiation of isomers and analogues.

Conclusion

The electron ionization mass spectrometry fragmentation pattern of 6-Methoxy-7-methylchroman-4-one is predicted to be dominated by the loss of a methyl radical from the 6-methoxy group, followed by the loss of carbon monoxide from the carbonyl group. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural characterization of this and related compounds in complex matrices. The principles and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working with chromanone-based molecules.

References

  • Sharma, S. K. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • Ellis, G. P., & Lockhart, I. M. (Eds.). (2008).
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass spectrometry of organic compounds. Holden-Day.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Fridén-Saxin M., Pemberton N., Andersson K. D., Dyrager C., Friberg A., Grøtli M., Luthman K. Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. J. Org. Chem. 2009, 74, 2755–2759.
  • Saengchantara S. T.; Wallace T. W. Chromanols, Chromanones, and Chromones.
  • Valdez CA, Gas chromatography-mass spectrometry analysis of synthetic opioids belonging to the fentanyl class: a review, Crit. Rev. Anal. Chem (2021) 1–31.
  • Hassanien SH, Bassman JR, Perrien Naccarato CM, et al. MS fragmentation of unknown substituted fentanyls, Cayman Curr. 28 (2017) 1–3.
  • Gioia, B., Arlandini, E., & Giacconi, P. (1984). Electron impact mass spectrometry of some amino derivatives of 1,4-benzodiazepines. Journal of Mass Spectrometry, 9(8), 351-359.
  • Smith, R. M. (2003). Understanding mass spectra: a basic approach. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Siuzdak, G. (2006). The expanding role of mass spectrometry in biotechnology. MCC Press.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 6-Methoxy vs. 7-Methyl Chroman-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 6-methoxy-chroman-4-one and 7-methyl-chroman-4-one , focusing on their electronic properties, synthetic accessibility, and reactivity profiles.

Executive Summary

The reactivity differences between 6-methoxy and 7-methyl chroman-4-ones are dictated by the position and electronic nature of their substituents relative to the carbonyl group and the heteroatom.

  • 6-Methoxy (6-OMe): Characterized by a strong Electron Donating Group (EDG) meta to the carbonyl. This creates a highly electron-rich aromatic system prone to oxidative aromatization but introduces steric and electronic deactivation at the C3-position for condensation reactions.

  • 7-Methyl (7-Me): Features a weak EDG para to the carbonyl. It balances moderate ring activation with higher carbonyl electrophilicity compared to the methoxy variant, often resulting in cleaner C3-functionalization profiles.

Electronic Landscape & Structural Analysis

To predict reactivity, one must understand the resonance and inductive contributions of the substituents.

  • 6-Methoxy (The "Meta" Donor): The methoxy group is para to the ring oxygen (position 1) but meta to the carbonyl (position 4).

    • Effect: The +M (mesomeric) effect strongly activates the aromatic ring (positions 5, 7, 8). However, because it is meta to the carbonyl, it does not significantly reduce the carbonyl's electrophilicity via direct conjugation (unlike a 7-methoxy group, which acts as a vinylogous ester).

  • 7-Methyl (The "Para" Weak Donor): The methyl group is meta to the ring oxygen but para to the carbonyl.

    • Effect: It exerts a weak +I (inductive) and hyperconjugative effect. While it stabilizes the carbonyl dipole slightly, it does not deactivate the carbonyl carbon as strongly as a resonance donor would.

Diagram: Electronic Resonance & Activation Sites

ElectronicEffects cluster_6OMe 6-Methoxy Chroman-4-one cluster_7Me 7-Methyl Chroman-4-one node_6OMe 6-OMe Substituent (Strong +M) Ring_6 Aromatic Ring (Electron Rich) node_6OMe->Ring_6 Strong Activation C4_6 C4 Carbonyl (Meta Relationship) node_6OMe->C4_6 Inductive Only (No Resonance) C3_6 C3 Position (Sterically Crowded) Ring_6->C3_6 Electronic Bleed node_7Me 7-Me Substituent (Weak +I) Ring_7 Aromatic Ring (Moderately Active) node_7Me->Ring_7 Weak Activation C4_7 C4 Carbonyl (Para Relationship) node_7Me->C4_7 Hyperconjugation

Caption: Comparative electronic influence of substituents. 6-OMe strongly activates the ring, while 7-Me has a subtle direct interaction with the carbonyl.

Synthetic Accessibility (Cyclization Efficiency)

The synthesis of these cores typically involves the cyclization of 3-phenoxypropionic acids using Polyphosphoric Acid (PPA).

Comparative Protocol Analysis
Feature6-Methoxy Chroman-4-one7-Methyl Chroman-4-one
Precursor 4-Methoxyphenol (p-Methoxyphenol)3-Methylphenol (m-Cresol)
Cyclization Site Ortho to ether oxygen (Para blocked)Para to ether oxygen (Preferred)
PPA Efficiency Moderate (50-75%) . The ortho attack is sterically more demanding. The high electron density can lead to polymerization side products.High (80-90%) . Cyclization occurs at the less hindered para position relative to the ether linkage.
Purification Often requires chromatography due to tars.Often crystallizes directly upon workup.

Key Insight: Researchers requiring gram-scale quantities will find the 7-methyl variant easier to scale due to the cleaner "para-cyclization" pathway [1].

Reactivity: C3-Functionalization (Aldol/Condensation)

For drug discovery (e.g., homoisoflavonoid synthesis), the C3 position is the primary reaction site.

Reaction: Knoevenagel/Aldol Condensation with Benzaldehyde

Hypothesis: The acidity of the C3 protons and the stability of the resulting enolate dictate reactivity.

  • 6-Methoxy: The electron-rich ring destabilizes the developing negative charge on the enolate (through-space repulsion). Furthermore, literature indicates that electron-rich acetophenone-like systems are prone to self-condensation rather than cross-condensation, leading to lower yields (approx. 17-40%) in standard base-catalyzed conditions [2].

  • 7-Methyl: The weak donating effect interferes less with enolate formation. Yields for benzylidene formation are typically higher (60-85%) and products are more crystalline.

Experimental Protocol: C3-Benzylidene Synthesis

Applicable to both derivatives, but optimized for 7-methyl.

  • Reagents: Chroman-4-one (1.0 eq), Benzaldehyde (1.1 eq), Piperidine (0.1 eq).

  • Solvent: Dry Ethanol (5 mL/mmol).

  • Procedure:

    • Dissolve ketone and aldehyde in ethanol.

    • Add piperidine dropwise at room temperature.

    • Reflux for 4–6 hours (Monitor via TLC; 6-OMe may require 12h+).

    • Workup: Cool to 0°C. The 7-methyl derivative usually precipitates as yellow needles. The 6-methoxy derivative may require evaporation and recrystallization from MeOH.

  • Validation: Appearance of olefinic proton at

    
     7.80–7.90 ppm in 
    
    
    
    H NMR.

Reactivity: Aromatization (Oxidation to Chromones)

Converting chromanones to chromones (flavones) is a critical transformation.

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane/Acetic Acid.

  • Mechanism: Hydride abstraction from C2/C3 to form a carbocation, followed by proton loss.

  • Comparison:

    • 6-Methoxy: Faster Reaction. The strong EDG stabilizes the intermediate oxonium/carbocation species, facilitating hydride removal.

    • 7-Methyl: Slower Reaction. Requires longer reflux times or excess DDQ due to less stabilization of the cationic intermediate.

Diagram: DDQ Oxidation Workflow

Oxidation Start Substituted Chroman-4-one DDQ_Step DDQ / Dioxane / Reflux Start->DDQ_Step Intermediate Carbocation Intermediate (Stabilized by Ring) DDQ_Step->Intermediate Branch_6 6-OMe: Highly Stabilized Fast Kinetics (<2h) Intermediate->Branch_6 Branch_7 7-Me: Weakly Stabilized Slow Kinetics (4-6h) Intermediate->Branch_7 Product Chromone Product Branch_6->Product Branch_7->Product

Caption: Kinetic difference in aromatization. 6-OMe accelerates the reaction via cation stabilization.

Summary Table: Performance Comparison

Parameter6-Methoxy Chroman-4-one7-Methyl Chroman-4-one
Ring Electron Density Very HighModerate
Synthesis Yield (PPA) Moderate (Ortho-cyclization)High (Para-cyclization)
Aldol Condensation (C3) Low Yield (Side reactions)High Yield (Clean reaction)
Oxidation to Chromone Rapid (Facile hydride abstraction)Standard (Requires heat/time)
Solubility (Organic) HighModerate
Primary Application Antioxidant scaffolds, IsoflavonoidsGeneral pharmacophore building

References

  • Synthesis of Substituted Chromanones

    • Title: Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones.
    • Source: RSC Advances.
    • URL:[Link]

  • Aldol Reactivity & Substituent Effects

    • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[1][2][3][4]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • DDQ Oxidation Mechanism

    • Title: DDQ-Mediated Oxidation-Dehydrogenation of 2-Aroyl-3,4-dihydro-2H-benzopyrans.[5]

    • Source: Arkivoc.
    • URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 6-Methoxy-7-methylchroman-4-one

[1]

Executive Summary

This guide outlines the mandatory safety and disposal protocols for 6-Methoxy-7-methylchroman-4-one , a bicyclic organic ketone used primarily as a pharmacophore in drug discovery. Due to its structural properties as a chroman-4-one derivative, this compound must be managed as Hazardous Chemical Waste .

Immediate Action Directive:

  • Never dispose of this compound down the drain.[1][2]

  • Segregate based on physical state (Solid vs. Liquid solution).

  • Destruction Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of the analyte is the first step in safe disposal. As a chromanone derivative, it possesses specific stability and reactivity profiles that dictate its waste stream.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Chemical Class Benzopyran derivative (Ketone/Ether)Stable organic; resistant to hydrolysis.
Physical State Solid (Crystalline powder)Dust explosion hazard if finely divided.
Solubility Low in water; High in DCM, Ethyl AcetateBioaccumulative potential; requires solvent rinsing.
GHS Classification Warning (Category 4 Acute Tox, Irritant)PPE required: Nitrile gloves, safety goggles.
Reactivity Incompatible with strong oxidizersDo not mix with nitric acid or peroxides in waste drums.

Expert Insight: While specific SDS data for this exact methyl/methoxy isomer can be sparse, Structure-Activity Relationship (SAR) analysis of the chroman-4-one core indicates it acts as a skin and respiratory irritant (H315, H335). Treat as Acute Toxic (Oral) until specific LD50 data proves otherwise [1, 2].

Disposal Workflow & Decision Logic

The following protocol ensures compliance with RCRA (USA) and hazardous waste regulations. The disposal path is determined strictly by the physical state of the waste at the time of generation.

Scenario A: Pure Solid Waste
  • Source: Expired reagent, spill cleanup residues, or failed synthesis solids.

  • Protocol:

    • Do not dissolve. Dissolving solids unnecessarily increases waste volume and cost.

    • Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Label as "Hazardous Waste - Toxic Solid (Organic)."

    • List constituent: 6-Methoxy-7-methylchroman-4-one.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Source: HPLC effluent, reaction filtrates, or cleaning rinsates.

  • Protocol:

    • Identify the Solvent: The solvent dictates the waste stream, not the solute.

    • Segregation:

      • Halogenated Stream: If dissolved in Dichloromethane (DCM), Chloroform, or Chlorobenzene.

      • Non-Halogenated Stream: If dissolved in Acetone, Methanol, Ethyl Acetate, or DMSO.[3]

    • Bulking: Pour into the appropriate satellite accumulation drum (5-gallon carboy).

    • Headspace: Leave 10% headspace to prevent over-pressurization.

Operational Visualization: Disposal Decision Matrix

The following diagram illustrates the logical flow for segregating this compound.

DisposalWorkflowStartWaste Generation:6-Methoxy-7-methylchroman-4-oneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid WasteStateCheck->SolidPath Powder/Crystals LiquidPathLiquid/SolutionStateCheck->LiquidPath Reaction Mix/Rinsate SolidDrumContainer: Wide-Mouth HDPELabel: Toxic Solid OrganicSolidPath->SolidDrumSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->Halo Contains Halogens NonHaloNon-Halogenated Solvent(e.g., Acetone, EtOAc)SolventCheck->NonHalo No Halogens HaloDrumContainer: Safety Carboy (Red)Stream: Halogenated WasteHalo->HaloDrumNonHaloDrumContainer: Safety Carboy (White/Blue)Stream: Flammable/Organic WasteNonHalo->NonHaloDrumFinalDestructFinal Disposition:High-Temperature IncinerationSolidDrum->FinalDestructHaloDrum->FinalDestructNonHaloDrum->FinalDestruct

Figure 1: Decision matrix for segregating 6-Methoxy-7-methylchroman-4-one waste based on physical state and solvent composition.

Regulatory Compliance & Waste Codes

Proper coding is essential for the manifest used by your waste hauler.[1]

Table 2: RCRA/EPA Waste Classification (USA)
Waste CharacteristicCodeJustification
Ignitability D001 Applicable if the compound is in a flammable solvent (Flash point <60°C).[4]
Toxicity (Characteristic) D000 Note: Unless TCLP testing proves otherwise, treat as "Non-RCRA Regulated Hazardous Waste" but manage as toxic due to GHS H302/H315.
F-List (Solvent) F002 / F003 Apply F002 if dissolved in DCM/Methanol mixes; F003 if in Acetone/Ethyl Acetate [3].

Critical Compliance Note: If this compound is an "Unknown" (label lost), it requires a "HazCat" analysis before disposal. Never bulk unknown chemicals.

Emergency Spill Procedures

In the event of a benchtop spill of solid 6-Methoxy-7-methylchroman-4-one:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don double nitrile gloves, lab coat, and N95 dust mask (or half-face respirator if powder is fine).

  • Containment:

    • Dry Spill: Do not sweep dry (creates dust). Cover with wet paper towels or use a HEPA vacuum.

    • Wet Spill: Absorb with vermiculite or clay-based absorbent pads.

  • Decontamination: Wipe surface with 10% soap solution, followed by water. Collect all wipes as solid hazardous waste [4].

References

  • PubChem. (2025). Compound Summary: Chroman-4-one Derivatives Safety Profile. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[5] Retrieved from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。